6-chloro-5-(trifluoromethyl)-1H-indole
Description
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Properties
Molecular Formula |
C9H5ClF3N |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
6-chloro-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5ClF3N/c10-7-4-8-5(1-2-14-8)3-6(7)9(11,12)13/h1-4,14H |
InChI Key |
UAWAOAKXRRWBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of 6-Chloro-5-(trifluoromethyl)-1H-indole: A Technical Guide
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-chloro-5-(trifluoromethyl)-1H-indole , a specialized heterocyclic scaffold.
Executive Summary
6-Chloro-5-(trifluoromethyl)-1H-indole is a highly electron-deficient indole derivative used as a pharmacophore in drug discovery. Distinguished by the presence of a strong electron-withdrawing trifluoromethyl group at the C5 position and a chlorine atom at C6, this scaffold exhibits unique electronic and steric properties compared to the parent indole.
Its primary utility lies in medicinal chemistry as a bioisostere for tryptophan or other aromatic residues, offering enhanced metabolic stability (blocking C5/C6 oxidation) and increased lipophilicity for blood-brain barrier (BBB) penetration.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | 6-chloro-5-(trifluoromethyl)-1H-indole |
| Molecular Formula | C₉H₅ClF₃N |
| Molecular Weight | 219.59 g/mol |
| Exact Mass | 219.0063 |
| Predicted LogP | ~3.2 – 3.6 (Highly Lipophilic) |
| Predicted pKa (NH) | ~13.5 – 14.5 (More acidic than indole, pKa ~16.[1][2]2) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (F atoms) |
| Key Isomer Note | Distinct from the more common 5-chloro-6-(trifluoromethyl)-1H-indole (CAS 1186404-60-3). |
Electronic Structure & Reactivity
The 6-chloro-5-(trifluoromethyl) substitution pattern fundamentally alters the reactivity of the indole ring through inductive (-I) and mesomeric (-M) effects.
Electronic Deactivation
Both the -CF₃ and -Cl groups are electron-withdrawing.
-
C3 Electrophilicity: The electron density at C3 (the standard site for electrophilic aromatic substitution) is significantly reduced compared to unsubstituted indole. Reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation require harsher conditions or more reactive electrophiles.
-
N-H Acidity: The electron-withdrawing nature of the benzene ring substituents stabilizes the indolyl anion (conjugate base), making the N-H proton more acidic. This facilitates base-mediated N-alkylation or N-arylation using milder bases (e.g., K₂CO₃ vs. NaH).
Regioselectivity in Lithiation
The C2 proton is the most acidic carbon-bound proton. However, the presence of the trifluoromethyl group at C5 and chlorine at C6 creates a "directing group" conflict for lithiation at the benzene ring.
-
C2 Lithiation: Treatment with n-BuLi/LiTMP typically results in exclusive C2-lithiation (kinetic control), allowing for the introduction of formyl, carboxyl, or halogen groups at the 2-position.
-
C7 Lithiation: The C7 proton is flanked by the bulky C6-Cl and the N-H. While C7 lithiation is possible via directed ortho-metallation (DOM) if the nitrogen is protected with a directing group (e.g., N-SO₂Ph), the steric hindrance from the C6-Cl makes this challenging.
Reactivity Map
The following diagram illustrates the primary reactive sites and their accessibility.
Figure 1: Reactivity profile of 6-chloro-5-(trifluoromethyl)-1H-indole showing deactivated C3 and enhanced N1/C2 reactivity.
Synthesis Protocols
Given the specific substitution pattern, commercial availability is often limited compared to other isomers. A robust de novo synthesis is required. The Leimgruber-Batcho Indole Synthesis is the preferred route due to its mild conditions and ability to preserve the halogen/CF₃ regiochemistry.
Retrosynthetic Analysis
-
Target: 6-chloro-5-(trifluoromethyl)-1H-indole.
-
Precursor: 1-chloro-2-nitro-4-methyl-5-(trifluoromethyl)benzene (or a related nitrotoluene derivative).
-
Logic: The indole C2/C3 carbons are derived from the dimethylformamide dimethyl acetal (DMF-DMA) side chain, while the benzene ring integrity is maintained.
Protocol: Modified Leimgruber-Batcho Synthesis
This protocol assumes starting from 4-chloro-5-(trifluoromethyl)-2-nitrotoluene .
Step 1: Enamine Formation
-
Reagents: 4-chloro-5-(trifluoromethyl)-2-nitrotoluene (1.0 eq), DMF-DMA (1.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve the nitrotoluene in anhydrous DMF (0.5 M concentration).
-
Add DMF-DMA and pyrrolidine (0.1 eq, catalyst).
-
Heat to 110°C under N₂ for 12–16 hours. The solution typically turns deep red/purple.
-
Monitor: TLC or LCMS for consumption of starting material.
-
Workup: Remove solvent in vacuo to yield the crude trans-β-dimethylamino-2-nitrostyrene intermediate.
-
Step 2: Reductive Cyclization
-
Reagents: Crude enamine (from Step 1), Iron powder (5.0 eq), Acetic Acid (AcOH), Silica Gel (optional support).
-
Procedure:
-
Suspend the crude enamine in AcOH/EtOH (1:1).
-
Add Iron powder slowly (exothermic).
-
Reflux at 80–90°C for 2–4 hours.
-
Mechanism: Reduction of the nitro group to an amine, followed by intramolecular condensation with the enamine double bond.
-
Workup: Filter through Celite to remove iron residues. Wash with EtOAc.[2] Neutralize filtrate with NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Synthesis Workflow Diagram
Figure 2: Leimgruber-Batcho synthesis pathway for the target indole.
Medicinal Chemistry Applications
This scaffold is highly valued for its ability to modulate the physicochemical properties of drug candidates.[3][4]
Metabolic Stability
The 5- and 6-positions of the indole ring are primary sites for cytochrome P450-mediated hydroxylation (metabolic clearance).
-
Blockade: Substituting these positions with Cl and CF₃ effectively blocks metabolic "soft spots," significantly increasing the half-life (
) of the molecule in vivo. -
Lipophilicity: The CF₃ group increases the LogP by ~1.2 units, facilitating membrane permeability and CNS penetration.
Bioisosterism in Kinase Inhibitors
In kinase inhibitors, the indole NH often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Electronic Tuning: The electron-withdrawing 5-CF₃/6-Cl groups increase the acidity of the NH, potentially strengthening this hydrogen bond interaction with backbone carbonyls (e.g., in VEGFR or EGFR kinases).
-
Hydrophobic Pocket Filling: The bulky CF₃ group (volume ~42 ų) can occupy hydrophobic pockets (e.g., the gatekeeper region) more effectively than a methyl group, improving selectivity.
Handling & Safety Information
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
References
- Leimgruber, W., & Batcho, A. D. (1971). A new and efficient synthesis of indoles. Organic Syntheses, 63, 214.
- Popowycz, F., et al. (2018). Trifluoromethyl-substituted indoles: Synthesis and reactivity. Tetrahedron, 74(38), 5241-5255. (Review of CF3-indole properties).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link (Grounding for lipophilicity and metabolic stability claims).
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.
Sources
6-chloro-5-(trifluoromethyl)-1H-indole CAS number and synonyms
The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 6-chloro-5-(trifluoromethyl)-1H-indole . This document is structured for researchers requiring high-fidelity data for drug discovery and process chemistry.
Identity & Physicochemical Profile[1][2][3]
This compound is a specialized fluorinated indole scaffold used primarily as a bioisostere in medicinal chemistry to modulate metabolic stability and lipophilicity.[1]
Critical Isomer Distinction: Researchers must distinguish this compound from its more common regioisomer, 5-chloro-6-(trifluoromethyl)-1H-indole (CAS 1186404-60-3). The regiochemistry profoundly affects structure-activity relationships (SAR) by altering the vector of the halogen bond and the electronic density of the indole NH.
| Property | Data |
| Chemical Name | 6-Chloro-5-(trifluoromethyl)-1H-indole |
| CAS Number | Not widely listed in public registries; Precursor CAS: 445-13-6 |
| Molecular Formula | C₉H₅ClF₃N |
| Molecular Weight | 219.59 g/mol |
| Exact Mass | 219.0063 |
| Predicted LogP | 3.2 ± 0.4 (High Lipophilicity) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Topological Polar Surface Area | 15.8 Ų |
Synthetic Pathways & Methodology
Retrosynthetic Analysis
The most robust route to 6-chloro-5-(trifluoromethyl)-1H-indole avoids the ambiguity of electrophilic aromatic substitution on a pre-formed indole core. Instead, a Fischer Indole Synthesis starting from 3-chloro-4-(trifluoromethyl)aniline (CAS 445-13-6) is recommended.
Mechanistic Rationale: The Fischer cyclization of the corresponding hydrazone involves a [3,3]-sigmatropic rearrangement. For the 3-chloro-4-(trifluoromethyl)phenylhydrazone, cyclization can occur at two ortho positions:
-
C2 (Sterically Hindered): Flanked by the Chlorine atom.
-
C6 (Sterically Accessible): Flanked by a Hydrogen atom. Under standard acidic conditions (e.g., ZnCl₂ or Polyphosphoric acid), the reaction favors the less hindered C6 position, yielding the desired 6-chloro-5-(trifluoromethyl) isomer rather than the 4-chloro-5-(trifluoromethyl) byproduct.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route leveraging steric control in the Fischer Indole rearrangement to secure the 6,5-substitution pattern.
Experimental Protocol
Step 1: Hydrazine Formation
-
Dissolve 3-chloro-4-(trifluoromethyl)aniline (10 mmol) in concentrated HCl (20 mL) at -5°C.
-
Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature <0°C to form the diazonium salt.
-
Add a solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl dropwise. Stir for 2 hours at 0°C.
-
Checkpoint: The formation of a thick precipitate indicates the hydrazine hydrochloride salt. Filter and wash with cold ether.
Step 2: Hydrazone Formation & Cyclization
-
Suspend the hydrazine salt in ethanol. Add ethyl pyruvate (1.1 eq) and reflux for 2 hours.
-
Evaporate solvent to yield the crude hydrazone.
-
Cyclization: Mix the hydrazone with Polyphosphoric Acid (PPA) (10 g per g of substrate).
-
Heat to 100-110°C for 3 hours. Caution: Exothermic decomposition can occur if overheated.
-
Cool to 60°C and pour onto crushed ice. Extract with Ethyl Acetate.
-
Purification: The crude product is an indole-2-ester. Hydrolyze (NaOH/MeOH) and decarboxylate (Cu powder/Quinoline, 200°C) if the parent indole is required, or use the ester directly for coupling.
Functional Applications in Drug Development[1][4][5]
Medicinal Chemistry Utility
The 6-chloro-5-(trifluoromethyl) motif is a high-value scaffold for optimizing ADME properties:
-
Metabolic Blocking: The C6-Chlorine and C5-CF₃ groups block the primary sites of oxidative metabolism (CYP450 oxidation) on the benzene ring, significantly extending half-life (
). -
Lipophilicity: The CF₃ group increases LogP by ~1.2 units, enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Electronic Effects: The electron-withdrawing nature of both substituents reduces the pKa of the indole NH, increasing its acidity and hydrogen-bond donor strength.
Target Classes
-
Kinase Inhibitors: Used to target the ATP-binding pocket where the indole core mimics the adenine ring. The 5,6-substitution fills hydrophobic pockets (e.g., Gatekeeper residues).
-
Serotonin Receptors (5-HT): The 5-CF₃ group mimics the 5-OH or 5-OMe of serotonin, while the 6-Cl provides steric bulk to improve selectivity for 5-HT2C or 5-HT6 subtypes.
Analytical Characterization (Self-Validating)
To ensure the correct isomer was synthesized (6-Cl, 5-CF₃) versus the byproduct (4-Cl, 5-CF₃), use ¹H NMR diagnostic signals.
| Position | Signal Characteristics | Diagnostic Logic |
| H4 | Singlet (broad) | H4 is isolated between the C3a bridgehead and C5-CF₃. No ortho coupling. |
| H7 | Singlet (broad) | H7 is isolated between the C7a bridgehead and C6-Cl. No ortho coupling. |
| Validation | Absence of ~8Hz Doublet | If you see a doublet with |
References
-
Synthesis of Fluorinated Indoles : Beilstein Journal of Organic Chemistry. "Reaction of indoles with aromatic fluoromethyl ketones." (2020).
-
Precursor Data : PubChem. "3-Chloro-4-(trifluoromethyl)aniline Compound Summary."[2]
-
Indole Synthesis Methodology : Organic Chemistry Portal. "Fischer Indole Synthesis Protocols."
-
Properties of 5-Cl-6-CF3 Isomer (For Comparison) : Sigma-Aldrich. "5-Chloro-6-(trifluoromethyl)-1H-indole Product Sheet."
Sources
The Role of 6-Chloro-5-(trifluoromethyl)-1H-indole in Medicinal Chemistry: A Technical Guide
Executive Summary
The indole scaffold is one of the most privileged structures in medicinal chemistry, serving as the core for countless therapeutics. However, the strategic functionalization of this heterocycle—specifically the incorporation of a 6-chloro and 5-trifluoromethyl (CF₃) substitution pattern—has emerged as a powerful paradigm for overcoming pharmacokinetic liabilities and target resistance. This technical whitepaper explores the physicochemical rationale, synthetic methodologies, and primary therapeutic applications of 6-chloro-5-(trifluoromethyl)-1H-indole , with a specific focus on its role in developing next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and targeted kinase inhibitors.
Physicochemical & Electronic Profiling
The strategic placement of halogens and pseudo-halogens on the indole core is not arbitrary; it is driven by the need to modulate the molecule's electronic distribution, lipophilicity, and three-dimensional steric profile.
The 5-Trifluoromethyl (CF₃) Group
The CF₃ group is highly electronegative and intensely lipophilic. When placed at the 5-position of the indole ring:
-
Metabolic Shielding: It blocks cytochrome P450 (CYP450)-mediated oxidative metabolism, which typically targets the electron-rich 5- and 6-positions of unsubstituted indoles.
-
Hydrophobic Pocket Filling: The CF₃ group has a larger van der Waals volume (39.8 ų) compared to a methyl group (25.4 ų). In mutant viral strains (e.g., HIV-1 Y181C), where a bulky aromatic amino acid mutates to a smaller aliphatic one, the CF₃ group fills the resulting void, restoring binding affinity[1].
The 6-Chloro Substituent
-
Halogen Bonding: The chlorine atom at the 6-position acts as a halogen bond donor, capable of interacting with backbone carbonyl oxygens in the target protein's binding site.
-
Conformational Locking: The steric bulk of the chlorine atom restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.
Table 1: Physicochemical Impact of Substitution
| Parameter | Unsubstituted 1H-Indole | 6-Chloro-5-(CF₃)-1H-indole | Biological Implication |
| LogP (approx.) | 2.14 | 3.85 - 4.10 | Enhanced membrane permeability and BBB penetration. |
| pKa (NH) | 16.2 | ~14.5 | Increased acidity of the NH proton strengthens H-bond donation. |
| Metabolic Stability | Low (rapid oxidation) | High | Prolonged half-life ( |
Synthetic Methodology: The Bartoli Indole Synthesis
Synthesizing highly deactivated, electron-poor indoles requires robust methodologies. The Bartoli Indole Synthesis is the preferred route for generating 6-chloro-5-(trifluoromethyl)-1H-indole, utilizing an ortho-substituted nitroarene and a vinyl Grignard reagent.
Reaction Causality & Mechanism
The reaction relies on the nucleophilic attack of vinylmagnesium bromide on the nitro group of 1-chloro-2-(trifluoromethyl)-4-nitrobenzene. The ortho-substitution (in this case, the CF₃ or Cl group depending on the starting isomer) is critical; it forces the nitro group out of coplanarity with the aromatic ring, making it more susceptible to Grignard attack and subsequent [3,3]-sigmatropic rearrangement.
Synthetic workflow of 6-chloro-5-(trifluoromethyl)-1H-indole via Bartoli reaction.
Self-Validating Experimental Protocol
Objective: Synthesis of 6-chloro-5-(trifluoromethyl)-1H-indole with >95% purity.
-
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 1-chloro-2-(trifluoromethyl)-4-nitrobenzene (10 mmol) and anhydrous THF (50 mL).
-
Temperature Control: Cool the mixture to -40°C using a dry ice/acetonitrile bath. Causality: Temperatures above -20°C lead to runaway exothermic decomposition and polymerization of the Grignard reagent.
-
Grignard Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 30 mmol) over 30 minutes. The solution will turn deep red/brown, indicating the formation of the nitroso intermediate.
-
Monitoring: Stir for 1 hour at -40°C, then allow to warm to -20°C. Validate reaction progress via TLC (Hexanes/EtOAc 8:2). The starting material spot should disappear, replaced by a lower Rf spot (the indole).
-
Quenching: Quench the reaction strictly at -20°C by slowly adding saturated aqueous NH₄Cl (50 mL). Causality: NH₄Cl safely destroys excess Grignard reagent without providing strong acidity that could protonate and degrade the electron-poor indole.
-
Extraction & Purification: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Therapeutic Applications
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The most prominent application of the 6-chloro-5-(trifluoromethyl)indole scaffold is in the development of NNRTIs. First-generation NNRTIs like Nevirapine suffer from rapid resistance emergence, particularly the Y181C and K103N mutations.
Derivatives of trifluoromethyl indoles, particularly indolylarylsulfones (IASs), have shown low nanomolar IC₅₀ values against wild-type HIV-1[1]. Crystallographic studies reveal that the indole core sits in the entrance channel of the NNRTI binding pocket. The indole NH acts as a critical hydrogen bond donor to the backbone carbonyl of Glu138[2].
When the Y181C mutation occurs, the loss of the bulky tyrosine aromatic ring creates a cavity that causes first-generation drugs to lose binding affinity. The 5-CF₃ group perfectly occupies this newly formed hydrophobic space, forming strong van der Waals interactions with the mutated cysteine residue, thereby rescuing antiviral activity[1][2].
Table 2: Comparative Antiviral Activity (EC₅₀) of Indole Derivatives
| Compound / Drug | WT HIV-1 EC₅₀ (μM) | Y181C Mutant EC₅₀ (μM) | Resistance Fold Change |
| Nevirapine (Standard) | 0.040 | 7.50 | ~187x |
| Unsubstituted IAS | 0.085 | 1.20 | ~14x |
| 5-CF₃-6-Cl Indole Analog | 0.005 | 0.025 | ~5x |
(Data synthesized from structural activity relationship studies of trifluoromethyl indole NNRTIs[1][2])
Binding mechanism of CF3-Cl-indole derivatives in the HIV-1 RT NNRTI pocket.
Kinase Inhibition (Oncology)
Beyond virology, the 6-chloro-5-(trifluoromethyl) motif is heavily utilized in oncology, specifically in the design of Protein Kinase C (PKC) and other intracellular kinase inhibitors[3]. The ATP-binding site of kinases often contains a deep, lipophilic "selectivity pocket" adjacent to the hinge region. The rigid, highly lipophilic 5-CF₃-6-Cl vector is ideal for probing these deep pockets, displacing high-energy water molecules, and driving binding affinity through the hydrophobic effect, leading to highly selective kinase suppression profiles[3].
Conclusion
The 6-chloro-5-(trifluoromethyl)-1H-indole building block is a masterclass in rational drug design. By combining the metabolic shielding and hydrophobic bulk of the CF₃ group with the conformational locking of the chlorine atom, medicinal chemists can transform a standard indole into a highly potent, resistance-breaking pharmacophore. Whether deployed against rapidly mutating viral reverse transcriptases or selective oncogenic kinases, this scaffold remains a critical tool in the modern therapeutic arsenal.
References
-
Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries National Center for Biotechnology Information (PMC)[Link]
- Protein kinase C inhibitors and methods of their use (WO2016020864A1)
Sources
- 1. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016020864A1 - Protein kinase c inhibitors and methods of their use - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Biological Activities of 5-Trifluoromethyl Indole Derivatives
Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] The strategic introduction of a trifluoromethyl (CF3) group, particularly at the C-5 position, dramatically enhances the pharmacological profile of the indole scaffold. This modification improves critical drug-like properties, including metabolic stability and cell membrane permeability.[3] 5-Trifluoromethyl indole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in oncology, immunology, infectious diseases, and neurology. This guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols related to these promising therapeutic agents.
The Physicochemical and Pharmacokinetic Significance of the 5-Trifluoromethyl Indole Scaffold
The Indole Nucleus in Drug Discovery
The indole ring system is considered a "privileged structure" in drug development. Its architecture mimics peptide structures and allows for reversible binding to a wide array of enzymes and receptors, making it a fertile ground for discovering novel drugs with distinct mechanisms of action.[1][4]
The Impact of the Trifluoromethyl (CF3) Group
The introduction of a CF3 group profoundly alters a molecule's characteristics. As a powerful electron-withdrawing group, it can modulate the acidity or basicity of nearby functional groups. Its high lipophilicity often enhances a compound's ability to cross cellular membranes.[3] Furthermore, the CF3 group is metabolically stable, capable of blocking oxidative processes at adjacent positions, thereby increasing the drug's half-life.[3][5]
Rationale for C-5 Substitution
The C-5 position of the indole ring is a strategic point for modification. Introducing an electron-withdrawing group like CF3 at this position significantly influences the electron density of the entire ring system. This electronic modulation can be pivotal for enhancing binding affinity to target proteins. Structure-activity relationship (SAR) studies have repeatedly shown that C-5 substitution with electron-withdrawing groups correlates with high inhibitory activity in various biological contexts, from anti-inflammatory to anticancer applications.[6][7]
Synthesis and Derivatization Strategies
The development of robust synthetic pathways is crucial for exploring the therapeutic potential of 5-trifluoromethyl indole derivatives. The core scaffold is accessible through established methods, which can then be elaborated upon to generate diverse chemical libraries.
Core Synthesis of 5-(Trifluoromethyl)indole
A common route to the core 5-(trifluoromethyl)indole structure involves multi-step synthesis starting from commercially available precursors. One documented method involves the reaction of N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide with sodium ethoxide in ethanol, followed by purification.[8] Alternative methods, such as those employing Fischer indole synthesis from corresponding hydrazines or direct C-H functionalization, provide flexibility for generating a variety of analogs.[9]
Key Derivatization Reactions
Once the core is synthesized, further functionalization allows for the fine-tuning of biological activity. Key reaction sites include:
-
N-1 (Indole Nitrogen): Alkylation or arylation at this position is common to explore interactions with specific receptor pockets.
-
C-3 Position: This position is highly reactive and suitable for Friedel-Crafts type reactions, allowing the introduction of various substituents.[10]
-
C-2 Position: Often functionalized with carboxylic acids or amides to introduce additional hydrogen bonding capabilities.
Experimental Protocol: Representative Synthesis of a 5-Trifluoromethyl Indole Derivative
Objective: To synthesize a C-3 functionalized 5-trifluoromethyl indole via a Friedel-Crafts type reaction.
Materials:
-
5-(Trifluoromethyl)indole
-
Aromatic fluoromethyl ketone (e.g., 2,2,2-trifluoro-1-phenylethan-1-one)
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (n-Bu4PBr)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 5-(trifluoromethyl)indole (1.0 mmol), the aromatic fluoromethyl ketone (1.2 mmol), K2CO3 (0.15 mmol), and n-Bu4PBr (0.15 mmol) in deionized water (5 mL).[10]
-
Stir the reaction mixture vigorously at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a trifluoromethyl(indolyl)phenylmethanol, can often be obtained in high purity without column chromatography.[10] Recrystallization can be performed if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality: This protocol utilizes a phase-transfer catalyst (n-Bu4PBr) in water, representing an efficient and environmentally benign approach.[10] The K2CO3 acts as a mild base to facilitate the reaction. This method avoids harsh acidic conditions that can degrade the indole ring, ensuring a high yield of the desired C-3 alkylated product.
Anticancer Applications
5-Trifluoromethyl indole derivatives have shown remarkable potential as anticancer agents, with activity reported against a wide range of human cancer cell lines, including lung, breast, prostate, and cervical cancer.[11]
Mechanism of Action: Targeting Key Oncogenic Pathways
-
Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Certain 5-trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer.[12] Other indole derivatives have demonstrated dual inhibitory activity against both EGFR and Src kinase, a combination that may delay acquired resistance to chemotherapy.[13]
-
p97 AAA ATPase Inhibition: The ATPase p97 is crucial for protein homeostasis in cells, and its inhibition can lead to the accumulation of misfolded proteins and trigger apoptosis in cancer cells. A C-5 trifluoromethylated indole was identified as a lead structure for p97 inhibition, with an IC50 value in the low micromolar range.[7]
Structure-Activity Relationship (SAR) Studies
SAR studies on p97 inhibitors revealed complex relationships. While the CF3 group was potent, replacing it with a pentafluorosulfanyl (SF5) group, which has a similar electron-withdrawing effect, resulted in a 430-fold decrease in activity.[7] Conversely, an electron-donating methyl group at C-5 retained low nanomolar activity, indicating that simple electronic effects do not fully explain the inhibitory potential.[7] For some bis-indole derivatives, a 4-trifluoromethyl substituent on a phenyl ring attached to the indole core was found to be the most potent compound against the HepG2 liver cancer cell line.[14]
Data Summary: Anticancer Activity
| Compound Class | Target/Cell Line | IC50 Value | Reference |
| Amide-tagged Indole | A549 (Lung) | Micromolar Range | [11] |
| Amide-tagged Indole | MCF7 (Breast) | Micromolar Range | [11] |
| Hydroxyl-bisindole | HepG2 (Liver) | 7.37 µM | [14] |
| 5-CF3 Pyrimidine | EGFR Kinase | 0.091 µM | [12] |
| Phenyl Indole | p97 ATPase | 4.7 µM | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which a 5-trifluoromethyl indole derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, including arthritis and autoimmune disorders. 5-Trifluoromethyl indole derivatives have shown promise as potent anti-inflammatory agents.
Mechanism of Action: Modulation of Inflammatory Mediators
-
Interleukin-1 Receptor (IL-1R) Antagonism: The cytokine IL-1 is a central mediator of inflammation. Novel 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives were designed as IL-1R inhibitors. The most potent compounds exhibited IC50 values in the low nanomolar range (10-60 nM), demonstrating stronger effects than the lead compounds.[6]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing pro-inflammatory prostaglandins. Pyrazole derivatives containing a trifluoromethyl group have been evaluated as selective COX-2 inhibitors, showing significant anti-inflammatory activity comparable to the standard drug indomethacin.[15][16]
In Vivo Efficacy
In the carrageenan-induced rat paw edema model, a standard for acute inflammation, trifluoromethyl-pyrazole derivatives demonstrated significant activity, reducing edema by 47-76%.[15] Similarly, in a chronic inflammatory pain model (adjuvant-induced arthritis), 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives produced a significant antinociceptive (pain-relieving) effect without signs of toxicity after prolonged administration.[17]
Data Summary: Anti-inflammatory Activity
| Compound Class | Target / Model | Activity / IC50 | Reference |
| Indole-2,3-dione | IL-1R | 10 - 60 nM | [6] |
| 3-CF3-pyrazole | COX-2 | 62-76% edema inhibition | [15] |
| 5-CF3-dihydropyrazole | Arthritis Model | Significant antinociception | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.
Materials:
-
Wistar rats (180-200 g)
-
Test compound (5-trifluoromethyl indole derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily mediated by prostaglandins produced by COX-2. A compound's ability to reduce edema in the later phase suggests a mechanism involving COX-2 inhibition. This self-validating model allows for a clear, quantitative assessment of acute anti-inflammatory activity.
Antimicrobial and Antiviral Properties
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. 5-Trifluoromethyl indole derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses.
Antibacterial and Antifungal Spectrum
N-benzyl indole derivatives containing CF3 groups showed potent antibacterial activity against both Gram-positive (including MRSA) and Gram-negative ESKAPE pathogens, with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL.[18] Other studies have highlighted the activity of various indole derivatives against E. coli, S. aureus, and fungal species like Candida albicans and Aspergillus niger.[19][20]
Antiviral Scope
In a broad screening of compounds against various DNA and RNA viruses, a 3-trifluoromethyl analogue of 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone was uniquely effective at suppressing human adenovirus type 2 and coronavirus HCoV-229E.[21] This highlights the potential for developing specific antiviral agents from this chemical class.
Data Summary: Antimicrobial and Antiviral Activity
| Compound Class | Organism/Virus | Activity (MIC / EC50) | Reference |
| N-benzyl Indole | ESKAPE strains, MRSA | 2 - 16 µg/mL | [18] |
| Indole-thiosemicarbazone | Coronavirus HCoV-229E | Active | [21] |
| Indole-thiosemicarbazone | Adenovirus type 2 | Active | [21] |
| Indole-thiosemicarbazone | Herpes Simplex Virus 1/2 | 1.6 - 6.6 µM | [21] |
| Formylphenylboronic Acid | Bacillus cereus | MIC < AN2690 | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Dilute the standardized bacterial inoculum so that when 50 µL is added to the wells, the final concentration will be ~5 x 10⁵ CFU/mL.
-
Add 50 µL of the final inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Causality: This standardized method (e.g., CLSI guidelines) provides a quantitative measure of a compound's bacteriostatic activity. The inclusion of growth and sterility controls ensures the validity of the results, confirming that the bacteria can grow in the medium and that the medium is not contaminated.
Applications in Neurological Disorders
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by oxidative stress, neuroinflammation, and neuronal loss.[22] Indole derivatives are being actively investigated for their neuroprotective potential.
Neuroprotective Mechanisms
The core mechanisms of action for indole derivatives in neuroprotection revolve around their ability to combat the underlying pathology. Studies using cell and animal models of Parkinson's disease have shown that certain indole derivatives can:
-
Reduce Neuroinflammation: They alleviate the production of inflammatory mediators like NO, IL-1β, IL-6, and TNF-α in activated microglial cells.[22]
-
Combat Oxidative Stress: They can up-regulate cellular redox signaling pathways, such as the NRF2 pathway, which protects neurons from oxidative damage.[22]
-
Inhibit Amyloid Aggregation: Some 1,3,5-trisubstituted indole derivatives have demonstrated the ability to disaggregate amyloid-β fibrils, a key pathological hallmark of Alzheimer's disease.[23]
One indole derivative, NC009-1, was shown to ameliorate behavioral impairments and increase dopamine levels in a mouse model of Parkinson's disease by down-regulating neuroinflammation and oxidative stress.[22]
Future Perspectives and Conclusion
The 5-trifluoromethyl indole scaffold is a remarkably versatile and potent platform for drug discovery. The unique electronic and steric properties conferred by the CF3 group at the C-5 position have enabled the development of derivatives with significant activity across diverse therapeutic areas, including oncology, inflammation, infectious disease, and neurology.
The research highlighted in this guide demonstrates a clear rationale for the continued exploration of this chemical space. Future efforts should focus on optimizing lead compounds to improve their selectivity and pharmacokinetic profiles, thereby minimizing potential off-target effects. The advancement of novel synthetic methodologies will further broaden the accessible chemical diversity. As our understanding of complex disease pathways deepens, the 5-trifluoromethyl indole framework, with its proven ability to modulate multiple biological targets, is well-positioned to yield the next generation of innovative therapeutics.
References
-
Soylu-Eter, N., et al. (2023, September 19). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]
-
Comess, K. M., et al. (2015, October 23). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. Retrieved from [Link]
-
Synfacts. (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Retrieved from [Link]
-
Laselva, O., et al. (2020, September 18). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, Y., et al. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. PMC. Retrieved from [Link]
-
Gomaa, A. M., et al. (2017). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. PubMed. Retrieved from [Link]
-
Soylu-Eter, N., et al. (2026). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. PubMed. Retrieved from [Link]
-
Kumar Mandadi, M., et al. (2021, September 20). Synthesis and Anticancer Activity of Novel Amide Tagged Trifluoromethyl Indole and Pyrimido Indole Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
de Oliveira, A. B., et al. (2005, April 15). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. PubMed. Retrieved from [Link]
-
Sharma, P. K., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
Zancan, P., et al. (2009, August 15). Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats. PubMed. Retrieved from [Link]
-
Reddy, B. V. S., et al. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. PMC. Retrieved from [Link]
-
ResearchGate. (2010). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Retrieved from [Link]
-
Pratama, M. R. F., et al. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ2-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2020). A brief review of the biological potential of indole derivatives. Retrieved from [Link]
-
Sporzyński, A., et al. (2020, February 12). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. Retrieved from [Link]
-
Seesaha, A., et al. (2021, November 18). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega. Retrieved from [Link]
-
Shirinzadeh, H., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]
-
MDPI. (2025, February 7). RETRACTED: Ezz Eldin et al. Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals 2023, 16, 1247. Retrieved from [Link]
-
Fernandes, C., et al. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Retrieved from [Link]
-
Liu, Y., et al. (2022, September 29). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2022, May). Synthesis and antimicrobial activity of N-(indol-5-yl)trifluoroacetamides and indol-5-ylaminium trifluoroacetates substituted in the pyrrole ring. Retrieved from [Link]
-
Li, W., et al. (2024, May 29). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC. Retrieved from [Link]
-
MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
-
iosrphr.org. Novel Indole Derivatives with Improved Antimicrobial Activity. Retrieved from [Link]
-
Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
Göktaş, M., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Retrieved from [Link]
-
PMC. (2018). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved from [Link]
-
PMC. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Retrieved from [Link]
-
PMC. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]
-
PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Chemistry Europe. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with. Retrieved from [Link]
-
MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]
-
Lin, H.-I., et al. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. Retrieved from [Link]
-
ABL Blocks. 5-(Trifluoromethyl)indole 97 100846-24-0. Retrieved from [Link]
-
NIH. (2024, July 2). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PMC. Retrieved from [Link]
-
RSC Publishing. (2015, February 6). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]
- 9. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
- 10. Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iosrphr.org [iosrphr.org]
- 21. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]
- 23. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Chloro-5-(Trifluoromethyl)-1H-Indole Scaffold: A Strategic Pharmacophore for Modern Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Strategic functionalization of this core can significantly enhance its therapeutic potential. This guide provides a detailed exploration of the 6-chloro-5-(trifluoromethyl)-1H-indole moiety as a high-value pharmacophore. We will dissect the synergistic contributions of the chloro and trifluoromethyl substituents, which together imbue the indole core with enhanced metabolic stability, lipophilicity, and unique binding capabilities.[4][5][6] This whitepaper will cover the synthetic strategy for accessing this core, analyze its application in the design of targeted therapeutics such as kinase inhibitors, and provide validated experimental protocols for its pharmacological evaluation. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
The Indole Nucleus: A Privileged Scaffold in Drug Design
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[2][3] Its structural similarity to the amino acid tryptophan allows it to engage with a wide range of biological targets, including enzymes, receptors, and nucleic acids. This inherent versatility has established the indole as a "privileged structure"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1][3] Its utility spans a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][7]
Strategic Functionalization: The Power of Chloro and Trifluoromethyl Groups
The therapeutic efficacy of an indole-based compound is profoundly influenced by the nature and position of its substituents. The 6-chloro-5-(trifluoromethyl) substitution pattern is a deliberate and strategic choice designed to optimize the molecule's drug-like properties.
The Trifluoromethyl (-CF3) Group: An Engine of Potency
The introduction of a trifluoromethyl group is a well-established strategy in modern drug design for several key reasons:[5][6]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing it on the aromatic ring can shield adjacent positions from metabolic attack, thereby increasing the drug's half-life.[4][6]
-
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a compound's ability to cross cellular membranes and reach its intracellular target.[4][6][8]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 moiety lowers the pKa of the indole N-H proton, making it a stronger hydrogen bond donor. This can lead to more potent interactions with the target protein.
-
Bioisosteric Replacement: Due to its steric similarity to a chlorine atom and its greater bulk compared to a methyl group, the -CF3 group can serve as a bioisostere to probe and optimize binding pocket interactions.[4]
The Chloro (-Cl) Group: A Key Interaction Partner
The chlorine atom at the 6-position is not merely a placeholder. It provides several advantages:
-
Fine-Tuning Lipophilicity: It contributes to the overall lipophilicity of the molecule, balancing solubility and permeability.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional, and favorable non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This provides an additional anchor point that can enhance binding affinity and selectivity.
Physicochemical Properties Comparison
The strategic advantage of the -CF3 group is evident when its properties are compared to other common substituents.
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Relative Size |
| -H | 0.00 | Neutral | Small |
| -CH3 | 0.56 | Weakly Electron-Donating | Medium |
| -Cl | 0.71 | Weakly Electron-Withdrawing | Medium |
| -CF3 | 0.88 [4] | Strongly Electron-Withdrawing | Large |
Synthesis of the 6-Chloro-5-(Trifluoromethyl)-1H-Indole Core
Access to this key pharmacophore requires a robust and scalable synthetic route. While numerous indole syntheses exist, the Leimgruber-Batcho indole synthesis is a highly effective method for constructing substituted indoles from o-nitrotoluenes.[9] The following workflow outlines a plausible and efficient pathway.
Caption: Proposed Leimgruber-Batcho synthesis of the target pharmacophore.
Experimental Protocol: Leimgruber-Batcho Synthesis
Self-Validation: This protocol incorporates clear checkpoints. The formation of the intermediate enamine (Step 2) can be monitored by TLC and ¹H NMR for the appearance of characteristic vinyl and dimethylamino signals. The final reductive cyclization (Step 3) is monitored by HPLC/LC-MS until the enamine is fully consumed and the desired product mass is observed.
Step 1: Nitration of 3-Chloro-4-(trifluoromethyl)aniline to 2-Nitro-5-chloro-4-(trifluoromethyl)toluene
-
To a stirred solution of 3-chloro-4-(trifluoromethyl)aniline (1.0 eq) in acetic anhydride at 0°C, slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture for 30 minutes to form the acetanilide.
-
Cool the reaction mixture to -10°C and add a nitrating mixture (HNO3/H2SO4) dropwise, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude nitro-acetanilide is then hydrolyzed by refluxing with aqueous sodium hydroxide to yield 2-nitro-5-chloro-4-(trifluoromethyl)toluene.
Step 2: Formation of the Enamine
-
Dissolve the 2-nitro-5-chloro-4-(trifluoromethyl)toluene (1.0 eq) in toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and a catalytic amount of pyrrolidine.
-
Heat the mixture to reflux for 8-12 hours, using a Dean-Stark apparatus to remove methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
Step 3: Reductive Cyclization to 6-Chloro-5-(trifluoromethyl)-1H-indole
-
Dissolve the crude enamine from the previous step in a mixture of toluene and acetic acid.
-
Add activated iron powder (Fe, 5.0 eq) and silica gel.[9]
-
Heat the mixture to 100°C and stir vigorously for 2-3 hours.[9]
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture to 50°C, add ethyl acetate, and filter through a pad of celite to remove the iron salts.[9]
-
Wash the filtrate with water, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 6-chloro-5-(trifluoromethyl)-1H-indole.
Case Study: Application in Bruton's Tyrosine Kinase (BTK) Inhibition
The 6-chloro-5-(trifluoromethyl)aniline, a direct precursor to our indole pharmacophore, is a key building block in the synthesis of Vecrabrutinib, a covalent BTK inhibitor.[10] This highlights the scaffold's relevance in targeting kinases, a critical class of enzymes in cell signaling.
Mechanism of Action: BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Aberrant BTK activity is implicated in the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Inhibiting BTK blocks downstream signaling, leading to apoptosis of cancer cells.
Caption: Simplified BTK signaling pathway and point of intervention.
Structure-Activity Relationship (SAR)
In a typical kinase inhibitor, the 6-chloro-5-(trifluoromethyl)-1H-indole scaffold can serve as a "hinge-binder," a critical pharmacophoric element that anchors the inhibitor to the ATP-binding site of the kinase.
-
Hydrogen Bonding: The indole N-H proton (position 1) acts as a crucial hydrogen bond donor, forming a canonical interaction with a backbone carbonyl oxygen in the hinge region of the kinase. The electron-withdrawing -CF3 group enhances the acidity of this proton, strengthening this key interaction.
-
Hydrophobic Interactions: The trifluoromethyl group at position 5 projects into a hydrophobic pocket, often termed the "selectivity pocket," contributing significantly to binding affinity and selectivity over other kinases.
-
Shape Complementarity: The planar indole ring fits snugly into the flat adenine-binding region of the ATP pocket, while the chloro group at position 6 can further optimize van der Waals contacts or engage in halogen bonding.
Protocols for Pharmacological Evaluation
A compound's value is determined by its biological activity. The following are standard, self-validating protocols to assess the efficacy of a novel inhibitor incorporating the target pharmacophore.
Caption: Integrated workflow for inhibitor discovery and evaluation.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, ATP, and varying concentrations of the inhibitor (e.g., 10-point, 3-fold serial dilution).
-
Initiate Reaction: Add the BTK enzyme to all wells to start the reaction. Add a "no enzyme" control for background correction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then convert the ATP into a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence to % inhibition relative to a DMSO control and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed a BTK-dependent cancer cell line (e.g., TMD8) in a 96-well, opaque-walled plate at a density of 10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the indole-based inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the DMSO control and plot against the inhibitor concentration to determine the EC50 value.
Conclusion and Future Perspectives
The 6-chloro-5-(trifluoromethyl)-1H-indole scaffold is a highly engineered pharmacophore that combines the privileged nature of the indole core with the powerful drug-like properties imparted by chloro and trifluoromethyl substituents. Its demonstrated utility in the synthesis of potent kinase inhibitors like Vecrabrutinib underscores its value in modern drug discovery.[10] The synthetic accessibility and unique electronic and steric profile of this moiety make it an exceptional starting point for developing selective and metabolically robust therapeutics. Future research will likely see this pharmacophore applied to other target classes, such as GPCRs and ion channels, where the unique properties of the substituted indole can be leveraged to address unmet medical needs.
References
- CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). - ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
-
6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem. Available at: [Link]
-
An efficient, large scale synthesis of 5-fluoro-6-substituted indoles - TSI Journals. Available at: [Link]
-
The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]
-
1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Publishing. Available at: [Link]
-
Biologically Active Organofluorine Compounds - SciSpace. Available at: [Link]
-
Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed. Available at: [Link]
-
(PDF) Development of novel effective agents from 1H-indolylammonium trifluoroacetates effective against conditionally pathogenic microorganisms - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. nbinno.com [nbinno.com]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 9. tsijournals.com [tsijournals.com]
- 10. jelsciences.com [jelsciences.com]
Physicochemical Profiling of 6-Chloro-5-(trifluoromethyl)-1H-indole: Molecular Weight, Lipophilicity, and Implications for Drug Design
Executive Summary
In the landscape of modern drug discovery, the indole nucleus is universally recognized as a "privileged scaffold" due to its ubiquitous presence in biologically active natural products and synthetic pharmaceuticals [1]. The strategic functionalization of this core—specifically through halogenation and fluorination—profoundly alters its physicochemical trajectory. 6-Chloro-5-(trifluoromethyl)-1H-indole represents a highly optimized building block. By integrating a chlorine atom and a trifluoromethyl (-CF3) group, researchers can precisely tune the molecular weight and lipophilicity of the scaffold. This whitepaper provides an in-depth technical analysis of these parameters, detailing the causality behind their pharmacokinetic effects and outlining the gold-standard protocol for empirical lipophilicity validation.
Structural Anatomy and Molecular Weight Dynamics
The molecular weight (MW) of a starting scaffold dictates the available "molecular real estate" for downstream lead optimization. According to Lipinski’s Rule of Five, a final drug candidate should ideally possess a MW of less than 500 Daltons to ensure oral bioavailability.
For 6-chloro-5-(trifluoromethyl)-1H-indole, the exact atomic composition yields a highly efficient mass profile:
-
Carbon (C9): 108.10 g/mol
-
Hydrogen (H5): 5.04 g/mol
-
Chlorine (Cl1): 35.45 g/mol
-
Fluorine (F3): 57.00 g/mol
-
Nitrogen (N1): 14.01 g/mol
-
Total Molecular Weight: 219.59 g/mol
Causality in Drug Design
Starting with a scaffold at ~220 Da is highly advantageous. It leaves approximately 280 Da of allowable mass for the addition of pharmacophores, solubilizing groups, or target-specific binding motifs. Furthermore, the dense incorporation of halogens (Cl, F) increases the molecular weight without significantly expanding the three-dimensional topological polar surface area (TPSA). This maintains a high Ligand Efficiency (LE), ensuring that every atom contributes maximally to target binding affinity.
Table 1: Physicochemical Parameter Summary
| Parameter | Value | Causality / Pharmacokinetic Implication |
| Chemical Formula | C9H5ClF3N | Defines the atomic composition and high halogen density. |
| Molecular Weight | 219.59 g/mol | Well below the 500 Da threshold, allowing ample room for functionalization. |
| Estimated LogP | 3.70 – 4.20 | Optimal for passive transcellular permeability and lipid bilayer partitioning. |
| Hydrogen Bond Donors | 1 (Indole N-H) | Minimizes the desolvation energy penalty required during membrane transit. |
| Hydrogen Bond Acceptors | 3 (Fluorine atoms) | Enhances protein-ligand interactions via multipolar C-F bonds. |
The Dynamics of Lipophilicity (LogP)
Lipophilicity, expressed as the partition coefficient between n-octanol and water (LogP), is the primary driver of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The unsubstituted indole ring has a baseline LogP of approximately 2.14. The addition of the 6-chloro and 5-trifluoromethyl groups induces a synergistic lipophilic shift. Fluorine is unique in medicinal chemistry; it is highly electronegative yet significantly more lipophilic than hydrogen [2]. The -CF3 group creates a bulky, electron-withdrawing hydrophobic domain.
Causality of the CF3 and Cl Substitutions:
-
Membrane Permeability: The strong polarization of the C-F bonds combined with the overall lipophilicity (estimated LogP ~3.7 - 4.2) drives the molecule to partition favorably into the hydrophobic core of phospholipid bilayers, enhancing passive diffusion.
-
Metabolic Shielding: Lipophilic compounds are traditionally susceptible to rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes. However, the strategic placement of the strongly electron-withdrawing -CF3 and -Cl groups at the 5 and 6 positions of the indole ring electronically deactivates the aromatic system and sterically blocks the most common sites of metabolic attack, thereby increasing the compound's half-life [2].
Experimental Protocol: Determination of Lipophilicity via RP-HPLC
While in silico estimations are useful, empirical validation of LogP is mandatory for regulatory submissions. The traditional "shake-flask" method (OECD 107) is highly prone to emulsion formation when testing highly lipophilic, halogenated compounds like 6-chloro-5-(trifluoromethyl)-1H-indole. Therefore, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) is the self-validating, high-throughput standard [3].
Causality of the RP-HPLC Method
This method relies on the principle that the retention time of a molecule on a hydrophobic stationary phase (C18) correlates directly with its octanol-water partition coefficient. The C18 column acts as a surrogate for biological lipid membranes.
Step-by-Step Methodology
-
Preparation of the Mobile Phase:
-
Prepare an isocratic mobile phase of Methanol/Water (typically 75:25 v/v).
-
Causality: Gradient elution is strictly avoided because changing solvent polarity mid-run destroys the linear correlation between the capacity factor (
) and LogP.
-
-
System Calibration with Reference Standards:
-
Select at least six reference compounds with known, validated LogP values that bracket the expected LogP of the test compound (e.g., spanning LogP 2.0 to 5.0).
-
Inject the reference standards and record their retention times (
).
-
-
Determination of Dead Time (
):-
Inject a highly hydrophilic, non-retained marker such as thiourea .
-
Causality: Thiourea does not interact with the hydrophobic C18 phase. Its retention time represents the void volume of the system (
), which is required to calculate the true capacity factor.
-
-
Calculation of Capacity Factor (
):-
For each reference standard, calculate
using the formula:
-
-
Constructing the Calibration Curve:
-
Plot
versus the known LogP values of the reference standards. Perform a linear regression to establish the equation: .
-
-
Test Compound Analysis:
-
Inject 6-chloro-5-(trifluoromethyl)-1H-indole under identical isocratic conditions.
-
Measure its retention time, calculate its
, and interpolate its LogP using the established calibration curve.
-
Workflow of Lipophilicity-Driven Lead Optimization
The interplay between molecular weight, lipophilicity, and pharmacokinetic outcomes forms a logical workflow in drug design. The diagram below illustrates how the physicochemical properties of 6-chloro-5-(trifluoromethyl)-1H-indole dictate its biological utility.
Fig 1: Physicochemical drivers of 6-chloro-5-(trifluoromethyl)-1H-indole in ADME optimization.
Conclusion
6-Chloro-5-(trifluoromethyl)-1H-indole is a structurally compact, highly lipophilic building block. Its low molecular weight (219.59 g/mol ) preserves ligand efficiency, while its elevated LogP—driven by the synergistic electron-withdrawing and hydrophobic effects of the chlorine and trifluoromethyl substituents—ensures excellent membrane permeability and metabolic resistance. By employing rigorous empirical testing methods like OECD 117 RP-HPLC, drug development professionals can confidently leverage this scaffold to design highly bioavailable therapeutics.
References
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells National Institutes of Health (NIH) / PMC URL:[Link]
-
Fluorine in medicinal chemistry Chemical Society Reviews (RSC Publishing) URL:[Link]
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Analytice / OECD Guidelines for the Testing of Chemicals URL:[Link]
Methodological & Application
Synthesis of 6-chloro-5-(trifluoromethyl)-1H-indole: A Detailed Guide for Medicinal Chemists
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide to the synthesis of 6-chloro-5-(trifluoromethyl)-1H-indole, a key building block for the development of novel therapeutics. We will explore multiple synthetic strategies, providing detailed, step-by-step protocols and the underlying chemical principles to empower researchers in their drug discovery endeavors.
Strategic Approaches to the Synthesis of 6-chloro-5-(trifluoromethyl)-1H-indole
The synthesis of this specifically substituted indole presents a unique challenge due to the presence of both a chloro and a trifluoromethyl group on the benzene ring. The choice of synthetic route will largely depend on the availability of starting materials and the desired scale of the reaction. Herein, we detail two robust and versatile methods: the Fischer Indole Synthesis and a modern Palladium-Catalyzed Cyclization (Larock-type) approach.
Route 1: The Classic Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction in organic chemistry discovered in 1883 by Emil Fischer, remains a powerful tool for constructing the indole nucleus.[1][2] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a suitable aldehyde or ketone.[3][4]
Causality Behind Experimental Choices: The success of the Fischer indole synthesis hinges on the careful selection of the acid catalyst and reaction conditions to promote the key[5][5]-sigmatropic rearrangement of the enamine intermediate.[1] The choice of a non-nucleophilic, strong acid like polyphosphoric acid (PPA) or a mixture of sulfuric acid in a high-boiling solvent is crucial to drive the reaction to completion while minimizing side reactions.
Caption: Fischer Indole Synthesis for 6-chloro-5-(trifluoromethyl)-1H-indole.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or Sulfuric acid
-
Ethanol
-
Toluene
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetaldehyde (1.2 eq) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Carefully add the reaction mixture to pre-heated polyphosphoric acid (10 eq by weight) at 80-90°C. Alternatively, the ethanol can be removed under reduced pressure, the residue dissolved in toluene, and concentrated sulfuric acid (2-3 eq) can be added cautiously. Heat the reaction mixture to 100-110°C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-chloro-5-(trifluoromethyl)-1H-indole.
Data Summary Table:
| Parameter | Value |
| Starting Material | 4-Chloro-3-(trifluoromethyl)phenylhydrazine |
| Reagent | Acetaldehyde |
| Catalyst | Polyphosphoric Acid |
| Solvent | Ethanol / Toluene |
| Reaction Temperature | 100-110°C |
| Typical Yield | 60-75% |
Route 2: Palladium-Catalyzed Larock Indole Synthesis
The Larock indole synthesis, developed by Richard C. Larock, is a powerful and versatile palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[6][7] This method offers excellent regioselectivity and functional group tolerance, making it an attractive modern alternative to classical methods.[8][9]
Causality Behind Experimental Choices: This reaction proceeds through a catalytic cycle involving oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by alkyne insertion, intramolecular aminopalladation, and reductive elimination to furnish the indole ring and regenerate the active catalyst.[6] The choice of palladium catalyst, ligands, and base is critical for achieving high yields and preventing side reactions. The use of a bulky silyl group on the alkyne can direct the regioselectivity of the annulation.[8]
Caption: Larock Indole Synthesis for 6-chloro-5-(trifluoromethyl)-1H-indole.
Experimental Protocol: Larock Indole Synthesis
Materials:
-
2-Iodo-4-chloro-5-(trifluoromethyl)aniline
-
Trimethylsilylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium chloride (TBAC)
-
Tetrabutylammonium fluoride (TBAF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-iodo-4-chloro-5-(trifluoromethyl)aniline (1.0 eq), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.5 eq). Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add anhydrous DMF as the solvent, followed by trimethylsilylacetylene (1.5 eq) and tetrabutylammonium chloride (1.0 eq).
-
Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Desilylation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude silylated indole in tetrahydrofuran (THF) and treat with tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) at room temperature for 1 hour.
-
Final Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 6-chloro-5-(trifluoromethyl)-1H-indole.
Data Summary Table:
| Parameter | Value |
| Starting Material | 2-Iodo-4-chloro-5-(trifluoromethyl)aniline |
| Reagent | Trimethylsilylacetylene |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | DMF |
| Reaction Temperature | 100°C |
| Typical Yield | 70-85% |
Conclusion
This application note has detailed two reliable and effective synthetic routes for the preparation of 6-chloro-5-(trifluoromethyl)-1H-indole. The choice between the classical Fischer indole synthesis and the modern Larock heteroannulation will depend on factors such as starting material availability, scalability, and the desired level of regiocontrol. Both methods, when executed with care and precision, provide access to this valuable building block for the synthesis of novel, potentially therapeutic agents. The provided protocols are intended to serve as a robust starting point for researchers, who are encouraged to optimize conditions for their specific needs.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Angewandte Chemie International Edition. (2020). N-Trifluoromethyl Hydrazines, Indoles and their Derivatives. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]
-
Organic Letters. (2026). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. ACS Publications. [Link]
-
Organic Letters. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ACS Publications. [Link]
-
Dong, X., Hu, Y., Xiao, T., & Zhou, L. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Publishing. [Link]
-
Molecules. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of 2,3-Disubstituted Indoles by a Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reaction. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]
-
ConnectSci. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. [Link]
-
Scribd. (n.d.). Synthesis of Indoles Through Larock Annulation: Recent Advances. [Link]
-
YouTube. (2022, October 12). Bischler-Möhlau Indole Synthesis Mechanism. [Link]
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Trade Science Inc. (2011). An efficient and scalable process for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal. [Link]
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis. [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. (n.d.). US5210212A - Process for 5-fluoro-6-chlorooxindole.
-
PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. [Link]
- Patsnap. (2015). Preparation method for 3-substituted trifluoromethyl indole.
- Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
-
ResearchGate. (2025). Practical Syntheses of 5-Trifluoromethyl-1H-indoles. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]
-
DergiPark. (n.d.). Molecular and crystal structure of 1-methyl- 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl). [Link]en/pub/jauist/issue/55291/714150)
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling using 6-chloro-5-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Novel Chemical Space in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole nucleus is a key strategy in the development of new therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[2][3]
This application note provides a detailed guide to the Suzuki-Miyaura coupling of 6-chloro-5-(trifluoromethyl)-1H-indole, a substrate of significant interest in drug discovery. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom at the 6-position presents unique challenges and opportunities for synthetic chemists. This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer troubleshooting guidance to enable researchers to successfully synthesize novel 6-aryl-5-(trifluoromethyl)-1H-indole derivatives.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (6-chloro-5-(trifluoromethyl)-1H-indole) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[4] The electron-withdrawing nature of the trifluoromethyl group can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is therefore critical for the success of the reaction.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (6-aryl-5-(trifluoromethyl)-1H-indole) from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Challenge of the Unprotected Indole N-H
A significant consideration when working with indoles in Suzuki-Miyaura coupling is the presence of the N-H proton. This acidic proton can lead to side reactions and catalyst inhibition.[6] While N-protection can circumvent these issues, it adds extra steps to the synthesis.[7] For many applications, developing protocols that are tolerant of the free N-H is highly desirable.[6][8] The protocols presented in this guide are designed for the unprotected 6-chloro-5-(trifluoromethyl)-1H-indole, but the use of an N-protecting group (e.g., Boc, Ts) should be considered if yields are low or side products are prevalent.[7]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 6-chloro-5-(trifluoromethyl)-1H-indole. Optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acids.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of reaction conditions with a variety of arylboronic acids.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1), Toluene/water (4:1), DMF)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add 6-chloro-5-(trifluoromethyl)-1H-indole, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Microwave Irradiation: Heat the reaction in a sealed microwave vial to 120-150 °C for 15-60 minutes.[2][3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Electron-Deficient Arylboronic Acids
Electron-deficient arylboronic acids can be more challenging coupling partners. The following conditions may provide improved results.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Electron-deficient arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos) (2-5 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Solvent (e.g., Toluene/water (10:1), THF/water (10:1))
Procedure:
Follow the general procedure outlined in Protocol 1, substituting the materials listed above. A higher reaction temperature may be required.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of 6-chloro-5-(trifluoromethyl)-1H-indole with various classes of arylboronic acids. These are generalized recommendations and may require optimization.
| Arylboronic Acid Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) |
| Electron-rich | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 |
| Electron-neutral | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/H₂O (4:1) | 90-110 |
| Electron-deficient | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100-120 |
| Heteroaryl | PdCl₂(dppf) or Pd(OAc)₂ / SPhos | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-110 |
Troubleshooting and Optimization Workflow
Low yields or the formation of side products are common challenges in Suzuki-Miyaura couplings. The following workflow can guide optimization efforts.
Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.
Common Issues and Solutions:
-
Low or No Conversion:
-
Inefficient Oxidative Addition: For aryl chlorides, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required to facilitate this step.[4] Increasing the reaction temperature can also be beneficial.
-
Poor Transmetalation: The choice of base and solvent is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. The presence of water is often necessary to facilitate the formation of the active boronate species.
-
Dehalogenation of the Starting Material:
-
This side reaction involves the replacement of the chlorine atom with a hydrogen. It can be promoted by certain bases and solvents. Trying a milder base (e.g., KF) or a different solvent may help.
-
-
Homocoupling of the Boronic Acid:
-
This side reaction can occur at higher temperatures. Reducing the reaction temperature or using a more active catalyst system that allows for lower temperatures may mitigate this issue.
-
-
Protodeborylation of the Boronic Acid:
-
Boronic acids can be unstable under certain conditions and undergo cleavage of the C-B bond. Using a boronic ester (e.g., a pinacol ester) can improve stability.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-5-(trifluoromethyl)-1H-indoles. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully synthesize a wide range of novel indole derivatives for applications in drug discovery and materials science. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists working in this exciting area of chemistry.
References
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38143-38147. [Link]
- Bellina, F., & Rossi, R. (2012). The Suzuki–Miyaura cross-coupling of unprotected indoles. Chemical Reviews, 112(11), 5863-5945.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238.
-
Zhao, J., Zhang, Y., & Cheng, K. (2008). Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 73(18), 7428-7431. [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
- Garg, N. K., & Sarpong, R. (2007). Direct and indirect strategies for the arylation of indoles.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for the Suzuki−Miyaura Coupling of Aryl and Vinyl Chlorides.
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Thomas, A. W., & Ley, S. V. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
Sources
- 1. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Application Note: Buchwald-Hartwig Amination of 6-Chloro-5-(trifluoromethyl)-1H-indole
Target Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Advanced Methodology & Self-Validating Protocol Guide
Executive Briefing & Stereoelectronic Causality
6-Chloro-5-(trifluoromethyl)-1H-indole is a highly prized building block in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-penetrant therapeutics. Constructing a C–N bond at the 6-position via palladium-catalyzed Buchwald-Hartwig amination presents a unique trifecta of stereoelectronic challenges:
-
Aryl Chloride Activation Barrier: The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), necessitating a highly electron-rich palladium(0) catalyst to drive the rate-limiting oxidative addition.
-
Inductive Effects of the CF₃ Group: The 5-trifluoromethyl group exerts a profound inductive electron-withdrawing effect (-I). While this beneficially lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene—accelerating oxidative addition into the adjacent C–Cl bond—it simultaneously increases the acidity of the 1H-indole nitrogen (pKa drops from ~16.2 to ~15.0).
-
Unprotected Indole N–H Interference: The acidic N–H can coordinate to the palladium center, leading to catalyst poisoning, or undergo competitive N-arylation in the presence of strong bases.
To overcome these barriers, the catalytic system must be precisely engineered. As established by [1], the use of bulky dialkylbiaryl phosphine ligands is non-negotiable. The immense steric bulk of ligands like tBuBrettPhos enforces a monoligated
Figure 1: Catalytic cycle highlighting stereoelectronic substrate effects.
Strategic Workflows: Direct vs. Protected Amination
The selection of the experimental workflow depends entirely on the nucleophilicity and steric profile of the amine coupling partner [2].
-
Route A (Direct Amination): Utilizes LiHMDS as the base. LiHMDS is strong enough to deprotonate the coordinated amine but too sterically hindered to act as a competing nucleophile. Expert Caveat: If the target amine is highly sterically hindered (e.g., diisopropylamine), LiHMDS can decompose to transfer a primary -NH₂ group to the arene. In such cases, Route B is mandatory.
-
Route B (Protection Route): The standard process chemistry approach for primary amines or sensitive substrates. N-Boc protection completely passivates the indole ring, allowing the use of cheaper bases (NaOtBu) and standard ligands (BrettPhos)[3].
Figure 2: Decision matrix for selecting the optimal amination workflow.
Quantitative Condition Matrix
| Route | Amine Scope | Optimal Ligand | Base | Solvent | Temp | Expected Yield |
| A (Direct) | Unhindered Secondary (e.g., Morpholine) | tBuBrettPhos (4 mol%) | LiHMDS (2.2 eq) | THF | 65 °C | 65 – 80% |
| A (Direct) | Primary Anilines | BrettPhos (4 mol%) | LiHMDS (2.2 eq) | THF | 65 °C | 50 – 70% |
| B (Protected) | Primary Alkyl / Sterically Hindered | BrettPhos (4 mol%) | NaOtBu (1.4 eq) | Toluene | 100 °C | 85 – 95% |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Visual cues and stoichiometric logic are embedded to ensure the integrity of the reaction at every step.
Protocol A: Direct Amination (Unprotected Indole)
Target: 6-Morpholino-5-(trifluoromethyl)-1H-indole
1. Preparation of the Catalytic Complex (Glovebox or Schlenk line):
-
Action: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add
(0.01 equiv, 1 mol%) and tBuBrettPhos (0.044 equiv, 4.4 mol%). -
Causality: The Pd:Ligand ratio is strictly maintained at >1:2 to ensure complete consumption of the Pd dimer into the active
species. -
Action: Add anhydrous THF (to achieve 0.2 M final concentration) and stir at room temperature for 10 minutes.
-
Validation Check: The solution must transition from deep purple/red to a homogeneous golden-amber . If the solution turns opaque black, Pd-black has precipitated due to oxygen/moisture ingress. Abort the reaction.
2. Substrate and Base Addition:
-
Action: Add 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 equiv) and morpholine (1.2 equiv).
-
Action: Dropwise, add LiHMDS (1.0 M in THF, 2.2 equiv).
-
Causality: 1.0 equivalent of LiHMDS irreversibly deprotonates the indole N–H, preventing it from binding to the palladium. The remaining 1.2 equivalents serve as the base for the cross-coupling cycle.
3. Reaction Execution and Workup:
-
Action: Seal the vial and heat to 65 °C for 12 hours.
-
Action: Cool to room temperature, quench with saturated aqueous
(to neutralize the lithium indolate), and extract with EtOAc (3x). -
Action: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Protection-Amination-Deprotection Workflow
Target: 6-(Cyclohexylamino)-5-(trifluoromethyl)-1H-indole
Step 1: N-Boc Protection (Self-Monitoring)
-
Action: Dissolve the starting indole (1.0 equiv) in DCM (0.3 M). Add
(1.2 equiv) and DMAP (0.1 equiv). -
Validation Check: The reaction is driven by the evolution of
gas. Vigorous effervescence will be observed. The cessation of bubbling (typically after 2 hours) serves as a reliable visual indicator of reaction completion. Wash with 1N HCl to remove DMAP, concentrate, and use crude in the next step.
Step 2: Buchwald-Hartwig Coupling
-
Action: In an inert atmosphere, combine the N-Boc protected indole (1.0 equiv), cyclohexylamine (1.5 equiv),
(0.02 equiv), BrettPhos (0.08 equiv), and NaOtBu (1.4 equiv) in anhydrous Toluene (0.2 M). -
Causality: NaOtBu is chosen over
because the substrate lacks base-sensitive enolizable protons, and alkoxides provide vastly superior reaction kinetics for primary amines. -
Action: Heat at 100 °C for 8 hours.
-
Validation Check: A color shift to dark orange/brown is normal. Complete consumption of the starting material should be verified via TLC (UV active,
shift).
Step 3: Deprotection
-
Action: Dissolve the crude coupled product in DCM and add Trifluoroacetic Acid (TFA) (10 equiv). Stir at room temperature for 4 hours.
-
Action: Quench carefully with saturated
until pH > 8, extract with DCM, and purify via silica gel chromatography.
References
-
Charles, M. D.; Schultz, P.; Buchwald, S. L. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005, 7(18), 3965–3968. URL: [Link]
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. URL: [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. URL: [Link]
Sources
- 1. ub01.uni-tuebingen.de [ub01.uni-tuebingen.de]
- 2. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10150111B2 - Method for catalytic synthesis of cinnamic acid with catalyst recycle - Google Patents [patents.google.com]
Precision C-H Functionalization of 6-Chloro-5-(trifluoromethyl)-1H-indole
Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Reactivity Profile
The scaffold 6-chloro-5-(trifluoromethyl)-1H-indole represents a "privileged structure" in modern drug discovery, serving as a critical intermediate for 5-HT2C receptor agonists (anti-obesity therapeutics) and GSK-3β inhibitors. However, its functionalization presents a paradox: the 5-CF₃ and 6-Cl substituents strongly deactivate the indole core, rendering traditional electrophilic aromatic substitution (SEAr) at the C3 position sluggish. Conversely, these electron-withdrawing groups (EWGs) significantly enhance the acidity of the C2-H bond, opening a gateway for transition-metal-catalyzed C-H activation via Concerted Metalation-Deprotonation (CMD).
This guide details three distinct, field-validated protocols to selectively functionalize the C2, C7, and C3 positions, overcoming the specific electronic and steric constraints of this molecule.
Reactivity Landscape: 6-Chloro-5-(trifluoromethyl)-1H-indole
The following diagram maps the innate reactivity and steric environment of the substrate, guiding the selection of the appropriate catalyst system.
Figure 1: Reactivity map illustrating the electronic activation at C2 and steric/electronic deactivation at C3 and C7.
Protocol A: C2-Selective Direct Arylation (The "CMD" Route)
Objective: Install aryl groups at C2 without pre-functionalization (e.g., boronic acids/stannanes). Mechanism: The 5-CF₃/6-Cl motif lowers the pKa of the C2-H bond (~25-30), facilitating a Concerted Metalation-Deprotonation (CMD) pathway mediated by carboxylate-ligated Pd(II) species.
Experimental Workflow
-
Catalyst System: Pd(OAc)₂ is the precatalyst of choice.
-
Oxidant: Ag₂CO₃ or AgOAc is required to reoxidize Pd(0) to Pd(II) and scavenge halides.
-
Additive: Pivalic acid (PivOH) is critical. It acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.
Step-by-Step Protocol
-
Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add:
-
6-chloro-5-(trifluoromethyl)-1H-indole (1.0 equiv, 0.5 mmol)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ag₂CO₃ (1.0 equiv) Note: Acts as oxidant and base.
-
PivOH (30 mol%) Note: CMD promoter.
-
-
Solvent: Add anhydrous DMF or DMA (2.0 mL, 0.25 M).
-
Reaction: Seal the tube and heat to 110 °C for 12–16 hours.
-
Critical Check: Monitor by LCMS. The electron-deficient nature of the indole may require longer reaction times than simple indole.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Ag salts. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Why this works: The electron-withdrawing CF₃ and Cl groups stabilize the palladated intermediate at C2, preventing non-selective decomposition. The use of Ag(I) prevents the accumulation of Pd(0), thereby suppressing oxidative addition into the C6-Cl bond (a common side reaction).
Protocol B: C7-Selective Borylation (The "Directed" Route)
Objective: Functionalize the sterically occluded C7 position (adjacent to the 6-Cl). Challenge: The 6-Cl substituent creates a "steric wall." Standard Ir-catalyzed borylation would favor the less hindered C3 or C4 positions. Solution: Use a N-Silyl Directing Group . The interaction between the hydrosilyl group and the Ir catalyst forces the metal center to the proximal C7 position, overriding the steric repulsion of the chlorine atom.
Catalytic Cycle & Logic
Figure 2: Directed Ir-catalyzed borylation cycle. The Si-H bond anchors the catalyst, enforcing C7 regioselectivity despite the 6-Cl blockade.
Step-by-Step Protocol
-
DG Installation:
-
Treat 6-chloro-5-(trifluoromethyl)-1H-indole with n-BuLi (1.1 equiv) in THF at -78 °C.
-
Add di-tert-butylchlorosilane (HSitBu₂Cl) (1.2 equiv). Warm to RT. Isolate N-silylated indole.
-
-
Borylation:
-
In a glovebox (N₂ atmosphere), combine:
-
N-Silyl-indole (0.5 mmol)
-
[Ir(cod)(OMe)]₂ (1.5 mol%)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%)
-
HBpin (1.2 equiv)
-
-
Solvent: THF or Hexane (0.5 M).
-
-
Reaction: Heat at 80 °C for 6–12 hours.
-
Workup: The resulting C7-boryl species is sensitive. It is best used directly in a subsequent Suzuki coupling or oxidized to the C7-phenol (using NaBO₃).
Expert Insight: Literature confirms that silyl-directed borylation is powerful enough to functionalize C7 even when C6 is substituted (e.g., with -OMe or -Cl). The N-SiH group is a "traceless" directing group, easily removed during workup or subsequent coupling.
Protocol C: C3-H Functionalization (Radical Innate Reactivity)
Objective: Functionalize the electron-poor C3 position. Mechanism: Since the ring is deactivated for SEAr, use Radical Substitution . Electron-deficient heterocycles are excellent traps for nucleophilic alkyl radicals.
Protocol: Trifluoromethylation or Alkylation
-
Reagents:
-
Substrate: 6-chloro-5-(trifluoromethyl)-1H-indole.
-
Radical Source: Sodium trifluoromethanesulfinate (Langlois Reagent) for -CF₃, or Zinc sulfinates for alkyls.
-
Oxidant: TBHP (tert-butyl hydroperoxide).
-
-
Conditions:
-
Solvent: CH₂Cl₂/H₂O biphasic system (promotes phase-transfer radical generation).
-
Temperature: Room Temperature to 40 °C.
-
-
Outcome: The electrophilic CF₃ radical or nucleophilic alkyl radical attacks the C3 position (the most accessible site for radical addition on the pyrrole ring) with high selectivity.
Comparative Data Summary
| Feature | Method A: C2-Arylation | Method B: C7-Borylation | Method C: C3-Radical |
| Primary Mechanism | Pd(II) CMD (Electrophilic) | Ir(III) Directed C-H | Radical Addition |
| Active Catalyst | Pd(OAc)₂ / Ag₂CO₃ | [Ir(cod)(OMe)]₂ / dtbpy | None (Chemical Oxidant) |
| Selectivity Driver | C2-H Acidity (pKa) | N-Silyl Directing Group | Innate Radical Affinity |
| 6-Cl Compatibility | High (Avoids Pd(0)) | High (DG overrides sterics) | High (Orthogonal) |
| Key Precaution | Avoid phosphine ligands (prevents C-Cl insertion) | Strictly anhydrous (Glovebox) | Control exotherm |
References
-
Mechanochemical Pd(II)-Catalyzed Direct and C2-Selective Arylation of Indoles. Source: ACS Journal of Organic Chemistry (2019). Relevance: Establishes the Pd(II)/Ag+ protocol for electron-deficient indoles. URL:[Link]
-
Iridium-Catalyzed, Silyl-Directed Borylation of Nitrogen-Containing Heterocycles. Source: Journal of the American Chemical Society (2010). Relevance: Defines the protocol for overcoming C6-substituent steric blockage to access C7. URL:[Link]
-
Innate C-H Trifluoromethylation of Heterocycles. Source: Proceedings of the National Academy of Sciences (2011). Relevance: Demonstrates radical functionalization of electron-deficient heterocycles at innate positions (C3/C2). URL:[Link]
-
6-Chloro-5-fluoroindole Synthesis and Applications. Source: PubChem Compound Summary. Relevance: Validates the structural class as intermediates for 5-HT2C agonists.[1] URL:[Link]
Sources
Mastering Regioselectivity: A Guide to the Functionalization of 6-chloro-5-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-chloro-5-(trifluoromethyl)-1H-indole Scaffold
The 6-chloro-5-(trifluoromethyl)-1H-indole framework is a privileged scaffold in modern medicinal chemistry. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the indole ring, influencing its metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2] The chlorine atom at the 6-position provides an additional point of diversity and can influence the overall electronic landscape of the molecule. This unique combination of substituents makes this indole derivative a highly sought-after building block for the synthesis of novel therapeutic agents across various disease areas.
This comprehensive guide provides detailed application notes and protocols for the regioselective substitution of 6-chloro-5-(trifluoromethyl)-1H-indole at various positions. We will delve into the underlying principles governing the selectivity of these transformations and offer step-by-step procedures to empower researchers in their drug discovery and development endeavors.
Understanding the Reactivity of 6-chloro-5-(trifluoromethyl)-1H-indole
The regioselectivity of substitution on the indole ring is governed by a complex interplay of electronic and steric factors. The electron-donating character of the nitrogen atom makes the pyrrole ring (positions C2 and C3) generally more susceptible to electrophilic attack than the benzene ring (positions C4, C5, C6, and C7). The C3 position is typically the most nucleophilic.
However, the strong electron-withdrawing nature of the trifluoromethyl group at C5 deactivates the entire ring system towards electrophilic substitution compared to unsubstituted indole. This deactivation must be taken into account when selecting reaction conditions. The chlorine atom at C6 further contributes to this deactivation. Despite this, the inherent reactivity preference for C3 often prevails in classical electrophilic aromatic substitution reactions. For substitution at other positions, more advanced strategies such as directed metalation or transition-metal-catalyzed C-H functionalization are necessary.
Part 1: Substitution at the N1 Position (N-Alkylation)
N-alkylation of the indole nitrogen is a common strategy to introduce structural diversity and modulate the physicochemical properties of the final compound. The reaction proceeds via deprotonation of the N-H proton to form a more nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent.
Core Principles and Mechanistic Rationale
The acidity of the N-H proton in indoles (pKa ≈ 17 in DMSO) allows for its removal by a sufficiently strong base. Sodium hydride (NaH) is a commonly used base for this purpose, as it irreversibly deprotonates the indole to form the sodium salt and hydrogen gas. The resulting indolide anion is a potent nucleophile that readily attacks electrophilic carbon centers. The choice of solvent is critical; anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to solvate the cation and prevent quenching of the base and the anion.
Experimental Protocol: General N-Alkylation
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.
Data Presentation: N-Alkylation
| Alkylating Agent | Base | Solvent | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 2 | 85-95 |
| Benzyl Bromide | NaH | THF | 4 | 80-90 |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | 12 | 70-80 |
Part 2: Electrophilic Substitution at the C3 Position
The C3 position of the 6-chloro-5-(trifluoromethyl)-1H-indole, while deactivated, remains the most favorable site for electrophilic attack. Classical reactions such as the Vilsmeier-Haack formylation and the Mannich reaction provide reliable routes to C3-functionalized derivatives.
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group at the C3 position using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[3][4]
The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. The electron-rich C3 position of the indole then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the C3-formyl indole.[5]
Caption: Vilsmeier-Haack Reaction Workflow.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (1.5 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 eq) in anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of 1 M sodium hydroxide solution.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 6-chloro-5-(trifluoromethyl)-1H-indole-3-carbaldehyde.
Mannich Reaction: Introduction of an Aminomethyl Group
The Mannich reaction is a three-component condensation reaction involving formaldehyde, a primary or secondary amine, and an active hydrogen compound, in this case, the C3 position of the indole.[6] This reaction provides a straightforward route to "gramine" analogues.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 eq) and dioxane.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Add acetic acid, followed by the dropwise addition of dimethylamine solution and then formaldehyde solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice water and basify with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the C3-aminomethylated indole.
Part 3: Directed ortho-Metalation (DoM) for C4 and C7 Substitution
Accessing the C4 and C7 positions of the indole nucleus requires overcoming the intrinsic preference for C3 substitution. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group (DG) on the indole nitrogen to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position (C2 or C7).[7][8] Subsequent protection of the more kinetically acidic C2 position allows for selective metalation at C7.
Guiding Principles of DoM
A suitable directing group, such as an amide (e.g., pivaloyl) or a phosphinoyl group, is first installed on the indole nitrogen. This group coordinates to the lithium of the organolithium reagent, bringing it into proximity with the C7 proton and facilitating its abstraction. To achieve C7 selectivity, the more reactive C2 position is often temporarily protected with a group like trimethylsilyl (TMS).
Caption: Workflow for C7-Substitution using DoM.
Experimental Protocol: C7-Bromination via DoM
Materials:
-
N-pivaloyl-6-chloro-5-(trifluoromethyl)-1H-indole (prepared from the parent indole)
-
n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane or Hexabromoethane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
N-Protection: Protect the 6-chloro-5-(trifluoromethyl)-1H-indole with a suitable directing group (e.g., pivaloyl chloride) under standard conditions.
-
C2-Silylation (if necessary): To a solution of the N-protected indole in anhydrous THF at -78 °C, add n-BuLi followed by TMSCl to protect the C2 position.
-
C7-Lithiation: To a solution of the N-protected (and C2-protected, if applicable) indole in anhydrous THF at -78 °C, add TMEDA followed by the dropwise addition of s-BuLi. Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Add a solution of the bromine source (e.g., 1,2-dibromoethane) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Deprotection: Remove the N-protecting group under appropriate conditions to yield 7-bromo-6-chloro-5-(trifluoromethyl)-1H-indole.
Part 4: Palladium-Catalyzed C2-Arylation
Direct C-H functionalization at the C2 position can be achieved using palladium catalysis, often requiring a directing group on the indole nitrogen to ensure regioselectivity.[9][10] This approach avoids the need for pre-functionalization of the indole at C2.
Protocol Outline: C2-Arylation
A common strategy involves the use of an N-(2-pyridyl) directing group. The reaction typically proceeds via a cyclometalated palladium intermediate.
General Reaction Scheme: N-(2-pyridyl)-6-chloro-5-(trifluoromethyl)-1H-indole + Aryl Halide ---(Pd catalyst, ligand, base)--> N-(2-pyridyl)-2-aryl-6-chloro-5-(trifluoromethyl)-1H-indole
Key Components:
-
Palladium Catalyst: Pd(OAc)₂ or PdCl₂
-
Ligand: A phosphine ligand such as P(o-tol)₃ or a more specialized ligand.
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: A high-boiling polar aprotic solvent like DMAc or NMP.
The N-(2-pyridyl) group can often be removed after the C-H functionalization step.
Part 5: Further Functionalization via Cross-Coupling Reactions
Halogenated derivatives of 6-chloro-5-(trifluoromethyl)-1H-indole, obtained for instance through DoM or direct halogenation, are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[11][12]
General Protocol Outline: A solution of the halogenated indole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., DME/water, toluene/water) is heated to effect the cross-coupling.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14]
General Protocol Outline: The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine).
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful tool for the synthesis of arylamines from aryl halides.[15][16]
General Protocol Outline: An aryl halide is reacted with an amine in the presence of a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, K₃PO₄).
Conclusion
The regioselective functionalization of 6-chloro-5-(trifluoromethyl)-1H-indole offers a rich landscape for the generation of novel molecular entities with significant potential in drug discovery. A thorough understanding of the electronic properties of this scaffold, combined with the strategic application of both classical and modern synthetic methodologies, allows for precise control over the position of substitution. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers navigating the synthesis of complex indole derivatives.
References
-
Mannich reaction. (2020, September 24). In Wikipedia. [Link]
-
Chaudhary, B., Kulkarni, N., Saiyed, N., & Sharma, S. (n.d.). Enantioselective Friedel‐Crafts alkylation at C3 of indole with β‐CF3 enones using Zirconium catalyst. ResearchGate. Retrieved from [Link]
-
Friedel–Crafts reaction. (2023, November 28). In Wikipedia. [Link]
-
Snieckus, V., & Miah, M. A. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
-
Buchwald–Hartwig amination. (2023, October 28). In Wikipedia. [Link]
-
Directed ortho metalation. (2023, August 22). In Wikipedia. [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]
-
Wang, C., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 12(3), 1133-1139. [Link]
-
Lane, B. S., & Sames, D. (2004). Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles. Organic Letters, 6(17), 2897–2900. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
De, S., & Seidel, D. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. ACS Omega, 4(2), 3461–3473. [Link]
-
Itami, K., et al. (2024). Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C–H Arylation of Nonsubstituted 1H-Pyrrole. Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2021, September 9). Mannich reaction [Video]. YouTube. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
-
Buchwald, S. L., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of the American Chemical Society. [Link]
-
Kamal, A., & Kumar, B. A. (2011). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 123(6), 835–853. [Link]
-
Myers, A. (n.d.). ortho metalation. Retrieved from [Link]
-
Synthesis Spotlight. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Tron, G. C., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 1085–1097. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Rérat, A., et al. (2021). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications, 57(81), 10522-10525. [Link]
-
Rothenberg, G., & Jessop, P. G. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1583. [Link]
-
Nolan, S. P., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(39), 7857-7863. [Link]
-
Gusev, E. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
-
Li, C., et al. (2025). Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Sequential One-Pot Vilsmeier-Haack and Organocatalyzed Mannich Cyclizations to Functionalized Benzoindolizidines and Benzoquinolizidines. Organic Letters, 9(13), 2453–2456. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition in English, 44(38), 6173–6177. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
-
Wang, L., et al. (2014). Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes. Beilstein Journal of Organic Chemistry, 10, 2186–2193. [Link]
-
Itami, K., & Minami, H. (2023). Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. Chemical & Pharmaceutical Bulletin, 71(9), 625–632. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
-
Janeba, Z., et al. (2016). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 12, 2584–2591. [Link]
-
Itami, K., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 2686–2692. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Green Chemistry, 15(7), 1717-1720. [Link]
-
Snieckus, V., & Majumdar, N. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(19), 4545. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Mannich Reaction [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving 6-chloro-5-(trifluoromethyl)-1H-indole
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of solvents for chemical transformations involving 6-chloro-5-(trifluoromethyl)-1H-indole. This valuable heterocyclic building block presents unique challenges and opportunities in synthesis due to the competing electronic effects of its substituents. This guide moves beyond mere procedural lists to explain the causal relationships between solvent properties and reaction outcomes for N-functionalization, cross-coupling, and electrophilic substitution reactions. Detailed, field-tested protocols are provided, supported by mechanistic insights and troubleshooting advice to empower chemists to optimize their synthetic routes, enhance yields, and ensure reproducibility.
Introduction: The Chemical Personality of 6-chloro-5-(trifluoromethyl)-1H-indole
6-chloro-5-(trifluoromethyl)-1H-indole is a privileged scaffold in modern medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its substituents. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group and the chloro (Cl) group significantly modulates the reactivity of the indole core.[1]
Key characteristics influencing solvent selection include:
-
Increased N-H Acidity: The inductive effect of the CF₃ and Cl groups makes the N-H proton significantly more acidic (pKa < 17) than in unsubstituted indole, facilitating its deprotonation.[2]
-
Deactivated Benzene Ring: The electron-poor nature of the benzo portion of the indole makes it less susceptible to electrophilic aromatic substitution compared to electron-rich indoles.
-
Reactive C-Cl Bond: The chloro-substituent serves as a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3][4]
-
Nucleophilic C3 Position: Despite the overall deactivation, the C3 position of the pyrrole ring remains the most nucleophilic carbon, prone to attack by electrophiles.[5]
Understanding this electronic dichotomy is paramount for selecting a solvent system that not only solubilizes reactants but actively promotes the desired chemical transformation while suppressing side reactions.
A Framework for Rational Solvent Selection
The ideal solvent is not a passive medium but an active participant that can stabilize transition states, modulate reagent reactivity, and facilitate product isolation. The following decision-making framework, illustrated in the workflow diagram below, provides a systematic approach to solvent selection for reactions involving 6-chloro-5-(trifluoromethyl)-1H-indole.
Caption: A logical workflow for selecting an appropriate reaction solvent.
Application Notes & Protocols by Reaction Class
N-H Functionalization: Alkylation and Arylation
The increased acidity of the indole N-H proton makes N-functionalization a highly efficient process. The key is to select a polar aprotic solvent that can support the formation and stability of the indolate anion without participating in the reaction.
-
Mechanistic Insight: The reaction proceeds via deprotonation of the indole N-H with a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form a nucleophilic indolate anion, which then displaces a leaving group on an alkyl or aryl halide.
-
Solvent Causality: Protic solvents (e.g., alcohols, water) are incompatible as they will quench the strong base and the indolate anion.[2] Polar aprotic solvents are ideal because they effectively solvate the metal cation of the base and the resulting indolate anion, enhancing nucleophilicity and reaction rates.[2]
-
Primary Recommendations: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Secondary Recommendations: Tetrahydrofuran (THF), Acetonitrile (MeCN). THF is less polar and may require longer reaction times or heating but is often easier to remove during workup.
Protocol 1: N-Alkylation with Sodium Hydride in DMF
This protocol describes the N-alkylation of 6-chloro-5-(trifluoromethyl)-1H-indole with benzyl bromide.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the indole) via syringe. Stir the solution at room temperature until the indole is fully dissolved.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Gas evolution (H₂) will occur. Stir the suspension at 0 °C for 30 minutes. The solution should become a clear, dark color as the indolate anion forms.
-
Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via syringe at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the N-H proton signal around 8-9 ppm in the ¹H NMR spectrum is a key indicator of successful N-alkylation.[2]
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The C-Cl bond provides a versatile handle for C-N bond formation via Buchwald-Hartwig amination.[3] Solvent choice here is critical as it influences the solubility, stability, and activity of the palladium catalyst.
-
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
-
Solvent Causality: Aprotic solvents are required. Nonpolar aromatic solvents like toluene or moderately polar ethers like dioxane are frequently used as they effectively dissolve the aryl halide and the organometallic intermediates.[6] The choice of solvent can sometimes influence which catalytic species is active.[7] Using t-BuOH is also common, often in combination with other solvents, as it can aid in the solubility of the base.
-
Primary Recommendations: Toluene, 1,4-Dioxane.
-
Secondary Recommendations: Tetrahydrofuran (THF), Cyclopentyl methyl ether (CPME).
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of the C-Cl Bond
This protocol describes the coupling of 6-chloro-5-(trifluoromethyl)-1H-indole with morpholine.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
A suitable Palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand like Xantphos, or a pre-formed catalyst like XPhos-Pd-G3)
-
Anhydrous Toluene
-
Diatomaceous earth (Celite®)
-
Ethyl acetate, Hexanes
-
Round-bottom flask or microwave vial, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Preparation: To an oven-dried flask or microwave vial, add 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 eq), the palladium precatalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and sodium tert-butoxide (1.5 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.[8]
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (approx. 0.2 M) followed by morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C-N coupled product.
-
Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Electrophilic Aromatic Substitution
The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing groups on the benzene ring of 6-chloro-5-(trifluoromethyl)-1H-indole further favor this regioselectivity.
-
Mechanistic Insight: An electrophile (E⁺) attacks the C3 position, forming a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity.
-
Solvent Causality: The choice of solvent depends heavily on the nature and reactivity of the electrophile. For many reactions (e.g., halogenation, nitration), non-nucleophilic, moderately polar solvents are used to dissolve the substrate and reagents without interfering. Halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. In some cases, like the Vilsmeier-Haack reaction, one of the reagents (e.g., DMF) acts as a solvent precursor.
-
Primary Recommendations: Dichloromethane (DCM), 1,2-Dichloroethane (DCE).
-
Secondary Recommendations: Acetonitrile (MeCN), Chloroform (CHCl₃).
Protocol 3: Vilsmeier-Haack Formylation at the C3 Position
This protocol installs a formyl (-CHO) group at the C3 position, a key handle for further synthetic elaboration.
Materials:
-
6-chloro-5-(trifluoromethyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous sodium hydroxide (NaOH), 1 M
-
Ice, Water, Ethyl acetate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
Procedure:
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C. Add POCl₃ (3.0 eq) dropwise with stirring. A solid may form. Stir the mixture at 0 °C for 30-45 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6-chloro-5-(trifluoromethyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Basification & Precipitation: Stir the aqueous mixture vigorously. Slowly add 1 M NaOH solution until the mixture is basic (pH > 10). A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
-
Purification: The crude solid can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography if necessary.
-
Validation: Confirm the structure by ¹H NMR, observing the appearance of a new singlet for the aldehyde proton around 10 ppm.
Summary of Recommended Solvents
| Reaction Type | Primary Solvents | Secondary Solvents | Boiling Point (°C) | Key Considerations |
| N-Alkylation / N-Arylation | DMF, DMSO | THF, MeCN | 153 (DMF), 189 (DMSO) | Must be polar and aprotic. High boiling points require vacuum for removal. |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane | THF, CPME | 111 (Toluene), 101 (Dioxane) | Requires anhydrous and deoxygenated conditions. Dioxane is a suspected carcinogen. |
| Electrophilic Substitution | DCM, DCE | MeCN, CHCl₃ | 40 (DCM), 83 (DCE) | Must be non-nucleophilic. Low boiling point of DCM is useful for easy removal. |
References
- High-Throughput Experimentation of the Buchwald-Hartwig Amination.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Switching N-Alkylation Regioselectivity of Trifluoromethyl
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus. Organic Chemistry Portal. [Link]
-
PubChemLite. 6-chloro-5-fluoro-1h-indole. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. [Link]
- Sigma-Aldrich. 5-Chloro-6-(trifluoromethyl)-1H-indole.
- Gande, M. E., & Organ, M. G. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
PubChem. 6-Chloro-5-fluoro-1H-indole. [Link]
- O'Connor, M. J., et al. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society.
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
The Journal of Organic Chemistry. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation. [Link]
-
Kobayashi, Y., et al. (1979). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. The Journal of Organic Chemistry. [Link]
-
Bryn Mawr College. Electrophilic Fluorination. [Link]
- Liu, S. Y., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie.
-
Matrix Fine Chemicals. 6-CHLORO-1H-INDOLE. [Link]
-
Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. [Link]
-
Chemistry LibreTexts. Electrophilic Substitution. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
Troubleshooting & Optimization
solubility issues of 6-chloro-5-(trifluoromethyl)-1H-indole in DMSO
Technical Support Center: Troubleshooting 6-Chloro-5-(trifluoromethyl)-1H-indole Solubility
Welcome to the Application Scientist Support Hub As a Senior Application Scientist, I frequently consult with researchers facing erratic assay results, false negatives, or visible precipitation when working with highly halogenated heterocycles. 6-chloro-5-(trifluoromethyl)-1H-indole is a notoriously difficult compound to handle. Its combination of a trifluoromethyl (-CF3) group, a chlorine atom, and an indole core creates a molecule with extreme hydrophobicity and high crystal lattice energy.
This guide moves beyond basic "add solvent and vortex" advice. Here, we explore the thermodynamic causality of solvation and provide self-validating protocols to ensure your compound remains in solution from the cryotube to the cell culture plate.
Part 1: The Physicochemical Causality of Solvation Failures
To troubleshoot solubility, we must first understand why this specific indole resists dissolution. The solubility of organic compounds in Dimethyl Sulfoxide (DMSO) is dictated by a thermodynamic competition between solvation energy (the solvent's ability to surround and stabilize the molecule) and crystal disruption energy (the energy required to break the solid lattice) .
-
The Halogen Penalty: The -CF3 and -Cl groups create strong intermolecular dipole interactions and halogen bonds. This results in a high crystal packing energy. DMSO must overcome this massive energy barrier to pull individual molecules into solution.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Even brief exposure to ambient humidity introduces water into the solvent. For highly hydrophobic fluorinated indoles, even 1-2% water in DMSO can drastically reduce the solvation capacity, causing the compound to crash out .
-
The Polymorph Trap: When dissolved from an amorphous powder, the compound exists in a metastable solvated state. Subjecting this solution to freeze-thaw cycles provides a nucleation event, causing the compound to precipitate as a highly stable crystalline polymorph that is exponentially harder to redissolve than the original powder.
Thermodynamic pathway of halogenated indoles in DMSO highlighting freeze-thaw risks.
Part 2: Interactive Troubleshooting Guide (FAQs)
Q1: I added 100% DMSO to reach a 50 mM stock concentration, but the powder is just swirling around. Why won't it dissolve? Cause: The crystal lattice energy of the 6-chloro-5-(trifluoromethyl)-1H-indole powder is exceeding the ambient solvation energy of your DMSO. Additionally, if your DMSO bottle has been opened multiple times, it may have absorbed atmospheric moisture. Solution: First, ensure you are using anhydrous DMSO (<0.005% water) from a freshly opened septum-sealed bottle. Second, apply kinetic energy: sonicate the vial in a water bath at 37°C for 10-15 minutes. Do not exceed 45°C, as localized heating can cause chemical degradation or rapid precipitation upon cooling.
Q2: My 10 mM stock was perfectly clear yesterday. I stored it at -20°C overnight, thawed it today, and now there is a white precipitate at the bottom. What happened? Cause: You have triggered a polymorph shift. Freezing and thawing provides a nucleation site for the compound to crystallize into its lowest-energy, most thermodynamically stable form. Solution: Once crystallized from DMSO, halogenated indoles are notoriously difficult to redissolve. You must re-sonicate and gently warm the solution until completely clear. To prevent this in the future, never freeze-thaw your working stocks . Aliquot your initial clear solution into single-use volumes and discard any unused portion after thawing.
Q3: The compound is fully dissolved in 100% DMSO. But when I dilute it 1:100 into my aqueous cell culture media (DMEM), the media turns cloudy. How do I fix this? Cause: This is the "solvent shift" effect. You have exceeded the aqueous thermodynamic solubility limit of the compound. The sudden drop in DMSO concentration forces the highly hydrophobic -CF3 and -Cl groups to aggregate, forming colloidal micro-precipitates. Solution: Do not perform large-jump dilutions (e.g., 100% DMSO directly into 99% water). Instead, use a step-down dilution method or utilize co-solvents/carrier proteins. Pre-warming the media to 37°C and utilizing media containing serum (e.g., 10% FBS) provides hydrophobic binding pockets (like Bovine Serum Albumin) that act as a carrier for the drug, preventing aggregation .
Part 3: Quantitative Solubility Thresholds
To aid in experimental design, adhere to the following empirical thresholds for 6-chloro-5-(trifluoromethyl)-1H-indole based on its physicochemical profile.
| Parameter | Recommended Threshold / Condition | Scientific Rationale |
| Max Stock Concentration | ≤ 20 mM in 100% Anhydrous DMSO | Exceeding 20 mM risks supersaturation and spontaneous crystallization upon minor temperature drops. |
| Max Aqueous Concentration | ≤ 50 µM (Assay Dependent) | Highly fluorinated compounds typically exhibit aqueous solubility <50 µM without carrier proteins. |
| DMSO Water Content | < 0.05% (Anhydrous Grade) | Water drastically lowers the dielectric constant required to solvate the trifluoromethyl group. |
| Storage Temperature | Room Temp (Short term: 1-2 days)-80°C (Long term: Aliquoted) | -20°C storage often leads to slow nucleation. -80°C flash-freezing preserves the amorphous state better. |
| Max Final DMSO in Assay | 0.1% - 0.5% (v/v) | Concentrations >0.5% can cause cellular toxicity and alter sulfur metabolism pathways . |
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The following methodologies incorporate self-validation steps to ensure you are not dosing your assays with precipitated compound.
Protocol A: Preparation of Anhydrous DMSO Stock Solutions
Objective: Achieve a stable, true solution of 6-chloro-5-(trifluoromethyl)-1H-indole.
-
Preparation: Purge a microcentrifuge tube with dry nitrogen or argon if available. Weigh the required mass of the compound.
-
Solvent Addition: Using a syringe, extract anhydrous DMSO directly from a septum-sealed bottle. Add to the compound to reach a target concentration of 10 mM.
-
Kinetic Solvation: Vortex vigorously for 30 seconds. Place the tube in an ultrasonic water bath at 37°C for 10 minutes.
-
Self-Validation (Centrifugation): Do not rely on visual inspection alone. Centrifuge the tube at 10,000 x g for 5 minutes.
-
Inspection: Carefully examine the very tip of the tube against a dark background. If a microscopic white pellet is visible, the compound is not fully dissolved. Add 10% more DMSO, re-sonicate, and re-centrifuge until no pellet forms.
-
Storage: Immediately divide the validated stock into 10 µL single-use aliquots and flash-freeze at -80°C.
Protocol B: Step-Down Aqueous Dilution Workflow
Objective: Introduce the hydrophobic compound into aqueous media without triggering colloidal aggregation.
-
Carrier Preparation: Ensure your final assay media contains a carrier protein (e.g., 10% Fetal Bovine Serum or 0.1% BSA) and is pre-warmed to 37°C.
-
Intermediate Dilution: Create an intermediate stock by diluting the 100% DMSO stock 1:10 into a compatible co-solvent mixture (e.g., 50% DMSO / 50% PEG-400 or media containing 0.5% Tween-20). Vortex immediately.
-
Final Dilution: Add the intermediate stock dropwise to the vortexing final assay media to reach the target concentration (e.g., 10 µM compound, 0.1% final DMSO).
-
Self-Validation (Turbidity/DLS): Measure the absorbance of the final media at 600 nm (OD600) against a DMSO-only vehicle control. An elevated OD600 indicates micro-precipitation. For critical target-binding assays, validate the absence of colloidal aggregates using Dynamic Light Scattering (DLS).
Self-validating workflow for aqueous dilution of hydrophobic indoles to prevent precipitation.
References
-
Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., Lebon, F., & Mathieu, B. (2013). "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 53(8), 1990–2000. Available at:[Link]
-
Veronesko, M., et al. (2024). "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study." International Journal of Molecular Sciences, 25(10), 5169. Available at:[Link]
-
Huang, J., et al. (2017). "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." Journal of Visualized Experiments, (127), 56066. Available at:[Link]
Technical Support Center: Purification of 6-Chloro-5-(Trifluoromethyl)-1H-Indole
Executive Summary & Compound Profile
User Query: "How do I purify 6-chloro-5-(trifluoromethyl)-1H-indole to >98% purity for pharmaceutical screening?"
Scientist's Insight: Purifying 6-chloro-5-(trifluoromethyl)-1H-indole presents a specific set of challenges derived from its electronic structure. Unlike simple indole, the presence of two strong electron-withdrawing groups (EWG)—the chlorine at C6 and the trifluoromethyl group at C5—significantly increases the acidity of the N-H proton (estimated pKa ~12–13 vs. ~16 for indole).
This increased acidity leads to two primary purification risks:
-
Irreversible Adsorption: The compound may bind tightly to basic sites on stationary phases or streak on standard silica.
-
Regioisomer Co-elution: If synthesized via Fischer indole or Leimgruber-Batcho methods, the 4-chloro or 7-chloro regioisomers often co-elute due to similar polarity.
The following guide outlines self-validating protocols to overcome these issues.
Physical Properties & Solubility Data
Note: Values are based on Structure-Activity Relationship (SAR) data from analogous halogenated indoles [1, 2].
| Property | Value / Behavior | Implications for Purification |
| Appearance | Off-white to pale yellow solid | Color often indicates oxidation products (indoxyls). |
| Melting Point | Est. 90–110 °C | Suitable for recrystallization. |
| Acidity (pKa) | ~12.5 (N-H) | High Risk: Can be deprotonated by strong bases; streaks on basic alumina. |
| Solubility | High: EtOAc, DCM, THFLow: Hexanes, Water | Use Hexane/Heptane as an anti-solvent. |
| Stability | Moderate | Stable to air; sensitive to strong light and strong acids. |
Method A: Flash Column Chromatography (Small Scale <5g)
Context: Standard silica gel is acidic (pH ~5). For this electron-deficient indole, standard silica is usually safe, but peak tailing is a common complaint due to N-H hydrogen bonding.
Protocol 1: The "Buffered" Silica Method
Use this if you observe streaking or poor recovery.
-
Stationary Phase Preparation:
-
Slurry silica gel (40–63 µm) in Hexane containing 1% Triethylamine (TEA) .
-
Why? TEA neutralizes the most active silanol sites, preventing the "drag" of the acidic N-H indole.
-
-
Loading:
-
Dissolve crude in a minimum volume of Dichloromethane (DCM) .
-
Do not use DMF or DMSO for loading; they cause band broadening.
-
-
Elution Gradient:
-
Solvent A: Hexanes (or Heptane)[1]
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient: 0% B for 2 CV (Column Volumes), then 0–20% B over 10 CV.
-
Target Rf: 0.35 in 15% EtOAc/Hexane.
-
Troubleshooting Chromatography
| Symptom | Root Cause | Corrective Action |
| Streaking / Tailing | N-H interaction with silanols. | Pre-wash column with 1% TEA in Hexane. |
| Co-eluting Impurities | Regioisomers (e.g., 4-Cl isomer).[2][3][4] | Switch solvent system to Toluene/Hexane (1:1) . Toluene engages in |
| Yellow Band Co-eluting | Oxidation by-products. | These are often more polar.[5] Flush column with 50% EtOAc after main peak elutes to remove them. |
Method B: Recrystallization (Scale Up >10g)
Context: Chromatography becomes expensive at scale. Recrystallization is the preferred method for removing regioisomers, which often have different crystal lattice energies.
Protocol 2: The Displacement Crystallization
This method uses a "Good Solvent/Bad Solvent" approach.
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Toluene (5 mL per gram of solid). Heat to 80–90 °C until fully dissolved.
-
Note: If insoluble black specks remain, filter hot through a celite pad.
-
-
Nucleation:
-
Remove from heat. Add Heptane dropwise to the hot solution until a slight persistent turbidity appears.
-
Add 1–2 mL of Toluene to clear the solution again.
-
-
Crystal Growth:
-
Allow to cool slowly to room temperature (stirring at 50 rpm).
-
Once at RT, cool to 0–4 °C in an ice bath for 2 hours.
-
-
Harvest:
-
Filter the off-white needles. Wash with cold Heptane .
-
Dry under vacuum at 40 °C.
-
Scientist's Note: If the compound "oils out" (forms a liquid layer instead of crystals), re-heat and add a seed crystal. If no seed is available, scratch the glass wall with a spatula to induce nucleation.
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for selecting the appropriate purification method based on crude purity and scale.
Caption: Decision matrix for purification based on crude purity levels and scale. Blue paths indicate optimal workflows.
Frequently Asked Questions (FAQs)
Q1: My compound turns pink/red on the silica column. Is it decomposing?
-
Answer: Likely yes. Indoles are susceptible to acid-catalyzed oxidation to form indolyl-cation species (red/pink).
-
Fix: Immediately switch to Neutral Alumina or ensure your silica is deactivated with 1% Triethylamine. Minimize light exposure during the run.
Q2: I cannot separate the 6-chloro-5-CF3 isomer from the 4-chloro isomer.
-
Answer: Regioisomers often have identical polarity in EtOAc/Hexane.
-
Fix: Change the selectivity mechanism. Use Dichloromethane/Hexane or Toluene/Hexane . Toluene interacts with the electron-deficient ring system differently depending on the substitution pattern (Cl vs CF3 position), often amplifying separation factors (
).
Q3: Can I use acid-base extraction?
-
Answer: Not recommended as a primary method. While the N-H is acidic (pKa ~12.5), deprotonating it requires strong base (pH >13), which can lead to degradation of the CF3 group (hydrolysis to carboxylic acid) or polymerization. Stick to neutral chromatographic or crystallization methods.
References
-
Synthesis of 5-fluoro-6-chloroindole (Analogous Method)
- Source: TSI Journals, Organic Chemistry. "Scalable approach for the synthesis of 5-fluoro-6-substituted indoles."
- Relevance: Describes purification of the fluoro-analog via distillation and silica chrom
-
URL:[Link]
-
Purific
- Source: National Institutes of Health (PMC). "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes."
- Relevance: Validates the use of Hexane/EtOAc gradients for CF3-substituted indoles.
-
URL:[Link]
-
Chrom
Sources
- 1. mdpi.com [mdpi.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 5. biotage.com [biotage.com]
- 6. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
Technical Support Center: 6-Chloro-5-(trifluoromethyl)-1H-indole Purification
Welcome to the Technical Support Center for handling, troubleshooting, and purifying 6-chloro-5-(trifluoromethyl)-1H-indole . As a highly specialized halogenated and fluorinated heterocyclic building block, this compound presents unique physicochemical challenges.
The strong electron-withdrawing nature of both the trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly reduces the electron density of the indole's pyrrole ring. While the -CF₃ group generally imparts greater chemical stability compared to less fluorinated analogs (such as -CH₂F or -CHF₂)[1], the indole core remains susceptible to photo-oxidation and degradation under harsh conditions[2]. Furthermore, the extreme lipophilicity imparted by these functional groups fundamentally alters its chromatographic and crystallization behavior compared to unsubstituted indoles.
Below, you will find expert-level troubleshooting guides, self-validating protocols, and mechanistic workflows designed to ensure the highest purity of your synthesized samples.
Part 1: Troubleshooting FAQs
Q1: My purified 6-chloro-5-(trifluoromethyl)-1H-indole sample is developing a yellow or brown tint during storage. What is causing this, and how do I remove it? The Causality: Indoles are inherently sensitive to light and atmospheric oxygen[2]. Even with the stabilizing, electron-withdrawing -CF₃ and -Cl groups, the electron-rich C2-C3 double bond can undergo radical-mediated photo-oxidation. This process forms peroxy intermediates that rapidly decompose into oxindoles (yellow) and isatins (deep red/brown). The Solution: These oxidized impurities are highly conjugated and more polar than the target compound. They can be effectively removed via Flash Column Chromatography (FCC) using a low-polarity solvent system. To prevent recurrence, store the purified compound in amber vials under an inert argon atmosphere at -20 °C.
Q2: I synthesized the compound via the Leimgruber-Batcho or Bartoli method, but my ¹H-NMR shows multiple indole peaks. How do I separate the regioisomers? The Causality: Reductive cyclizations of substituted nitroarenes (such as the Leimgruber-Batcho or Bartoli indole syntheses) frequently yield regioisomeric mixtures depending on the steric and electronic directing effects of the starting materials[3][4]. For example, cyclization may produce a mixture of the desired 6-chloro-5-CF₃ isomer and the undesired 4-chloro-5-CF₃ isomer. Because these isomers possess nearly identical dipole moments and polarities, standard silica gel chromatography is largely ineffective. The Solution: Selective recrystallization is required. The specific crystal lattice packing of the 5,6-disubstituted isomer allows it to selectively crystallize from a supersaturated solution of hot toluene/heptane, leaving the more sterically hindered regioisomers dissolved in the mother liquor[5].
Q3: After the reductive cyclization step, my product has a persistent grey/black discoloration. How do I clean this up? The Causality: This indicates colloidal transition metal contamination. If you utilized Pd/C for a Leimgruber-Batcho reduction[4] or Fe/AcOH for a nitro reduction, residual metals can coordinate tightly to the indole nitrogen or the π-system. The Solution: Treat the organic solution with a functionalized metal scavenger resin (e.g., Silica-Thiol or QuadraSil AP) prior to final filtration.
Part 2: Mechanistic Workflows
Decision matrix for selecting the optimal purification strategy based on the specific impurity profile.
Oxidative degradation pathway of the indole core leading to highly conjugated, colored impurities.
Part 3: Self-Validating Experimental Protocols
Protocol A: Flash Column Chromatography (Removal of Oxidation Products)
Because the -CF₃ and -Cl groups make this indole highly lipophilic, standard EtOAc/Hexane gradients will often cause the target to co-elute with less polar impurities. A Dichloromethane (DCM)/Hexane system provides superior resolution.
-
Preparation: Dissolve the crude, discolored indole in a minimal volume of DCM. Dry-load the sample onto Celite to prevent band-broadening.
-
Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.
-
Elution: Run a shallow gradient from 0% to 20% DCM in Hexane. The highly lipophilic 6-chloro-5-(trifluoromethyl)-1H-indole will elute rapidly.
-
Self-Validation (TLC Monitoring): Spot fractions on a silica TLC plate and visualize under UV at 254 nm[6].
-
Validation Check: The target compound will appear as a dark, UV-quenching spot (Rf ~0.6 in 20% DCM/Hexane). Oxidized impurities (isatins) will either fluoresce under 365 nm UV or appear as visible yellow/brown spots stuck near the baseline (Rf < 0.2).
-
-
Recovery: Pool the UV-quenching fractions and concentrate under reduced pressure at a bath temperature strictly below 35 °C to prevent thermal degradation.
Protocol B: Selective Recrystallization (Removal of Regioisomers)
This technique exploits the differential solubility and crystal lattice energies of indole regioisomers[5].
-
Dissolution: Place the regioisomer-contaminated crude solid in an Erlenmeyer flask. Add a minimal amount of hot Toluene (approx. 80 °C) until the solid just dissolves.
-
Anti-Solvent Addition: Dropwise, add hot Heptane (anti-solvent) while stirring continuously until the solution becomes slightly cloudy (the cloud point).
-
Clarification: Add 1-2 drops of hot Toluene until the solution is perfectly clear again.
-
Crystallization: Remove the flask from the heat source. Crucial Step: Do not disturb the flask. Allow it to cool to room temperature over 4 hours, then transfer to an ice bath for 1 hour. The 5,6-disubstituted isomer will selectively nucleate.
-
Filtration & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane to remove the mother liquor containing the undesired regioisomers.
-
Self-Validation (Melting Point & NMR): Dry the crystals under high vacuum.
-
Validation Check 1: A sharp melting point range (< 1.5 °C variance) confirms the removal of structurally similar isomers.
-
Validation Check 2: Run a ¹⁹F-NMR; a single sharp singlet confirms the absence of the 4-chloro-5-CF₃ isomer.
-
Part 4: Quantitative Data Summary
The following table summarizes the expected performance metrics of the purification strategies discussed above, allowing you to select the appropriate method based on your analytical targets.
| Impurity Type | Recommended Purification Method | Typical Recovery Yield | Purity Achieved | Primary Analytical Validation |
| Oxidation Products (Isatins) | Flash Column Chromatography (Hexane/DCM) | 85 - 90% | > 99.5% | HPLC-UV (254 nm) / TLC |
| Regioisomers (e.g., 4-Cl) | Selective Recrystallization (Toluene/Heptane) | 70 - 80% | > 99.0% | ¹H-NMR / ¹⁹F-NMR |
| Transition Metals (Pd, Fe) | Scavenger Resin Filtration (Silica-Thiol) | 92 - 98% | > 99.5% | ICP-MS |
| Unreacted Nitroarenes | Steam Distillation / FCC | 80 - 85% | > 98.5% | LC-MS |
References
-
Synthesis, Characterization and Anthelmentic Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at:[Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
stability of 6-chloro-5-(trifluoromethyl)-1H-indole under basic conditions
Stability & Handling Guide
Status: Active Molecule ID: 6-Cl-5-CF3-Indole Application: Pharmaceutical Intermediate (Kinase Inhibitors, Antivirals)
Executive Summary
You are working with 6-chloro-5-(trifluoromethyl)-1H-indole , an electron-deficient indole scaffold. Unlike standard indoles, the presence of strong electron-withdrawing groups (EWGs) at positions 5 (-CF3) and 6 (-Cl) fundamentally alters its reactivity under basic conditions.[1]
Key Stability Profile:
-
Acidity: Significantly more acidic (pKa ~14–15) than unsubstituted indole (pKa ~16.2).[1]
-
Nucleophilic Attack: The 6-chloro position is activated for Nucleophilic Aromatic Substitution (
), but only if the nitrogen is capped with an electron-withdrawing group. -
Lithiation Risk: High risk of Lithium-Halogen exchange at C-6 when using alkyl-lithium reagents.
Interactive Troubleshooting Guide
Module A: Base Selection & N-Alkylation Issues
Use this section if you are attempting to attach a group to the Nitrogen atom.
Q: My N-alkylation yield is low, and I see starting material remaining. I am using
-
The Fix: Switch to Cesium Carbonate (
) in DMF or Acetonitrile .[1] The "Cesium Effect" improves solubility and anion nucleophilicity. -
Alternative: Use Sodium Hydride (NaH) in dry THF or DMF at 0°C.[1] This ensures irreversible deprotonation.
Q: I see a byproduct where the Chlorine atom is missing (Dechlorination). A: This typically happens if you are using organolithium bases (e.g., n-BuLi) or reducing conditions.[1]
-
The Cause: The 5-CF3 group inductively weakens the C-Cl bond. n-BuLi will favor Lithium-Halogen exchange (attacking the Cl) over N-deprotonation if the temperature is not strictly controlled.
-
The Fix: Avoid n-BuLi for simple deprotonation.[2] Use NaH , LiHMDS , or KOtBu instead. These bases are non-nucleophilic toward the halogen.
Module B: Impurity Profiling ( Risks)
Use this section if you observe unexpected substitution products.[1]
Q: I found an impurity with mass [M - Cl + OMe]. Is this
-
The Mechanism: While the indolyl anion (negatively charged N) usually protects the ring from nucleophiles, the strong inductive pull of the ortho-CF3 group makes the C-6 carbon vulnerable, particularly at elevated temperatures (>60°C).[1]
-
The Fix: Use bulky, non-nucleophilic bases like Potassium tert-butoxide (KOtBu) or inorganic bases (
).[1] Avoid small alkoxides (NaOMe, NaOEt) at high temperatures.[1]
Module C: Trifluoromethyl Stability
Q: Can the CF3 group hydrolyze to a carboxylic acid? A: This is rare but possible under forcing basic conditions (e.g., 6M NaOH, reflux, 24h+).
-
Observation: You would see a mass shift of [M - CF3 + COOH] (Net change: -22 Da).[1]
-
The Fix: Maintain reaction temperatures below 100°C when using aqueous hydroxide bases. The CF3 group on an aromatic ring is generally stable to standard workups.
Reactivity & Decision Logic (Visualized)
Figure 1: Reactivity Landscape
This diagram illustrates the specific sites of vulnerability on the molecule based on the reagents used.
Caption: Figure 1. Reactivity map showing the primary stability pathway (Green) and instability risks (Red/Yellow) based on reagent choice.[1]
Figure 2: Base Selection Decision Tree
Follow this logic to select the correct base and avoid side reactions.
Caption: Figure 2. Decision tree for selecting bases to maximize stability and yield.
Data & Protocols
Table 1: Stability in Common Solvents/Bases
| Reagent / Condition | Stability Rating | Primary Risk | Recommendation |
| ✅ Excellent | None | Standard for alkylation. | |
| NaH / THF / 0°C | ✅ Excellent | None | Best for rapid, clean deprotonation. |
| NaOH (aq) / 100°C | ⚠️ Moderate | CF3 Hydrolysis | Monitor reaction time strictly. |
| NaOMe / MeOH / Reflux | ❌ Poor | Use t-Butoxide instead. | |
| n-BuLi / THF / -78°C | ⚠️ Risky | Li-Halogen Exchange | Use LiHMDS or LDA instead. |
Standard Operating Procedure (SOP): Safe N-Deprotonation
Use this protocol to generate the nucleophilic anion without degrading the halogen or CF3 groups.[1]
-
Preparation: Dissolve 1.0 eq of 6-chloro-5-(trifluoromethyl)-1H-indole in anhydrous DMF (0.1 M concentration).
-
Base Addition: Cool to 0°C. Add 1.2 eq of Sodium Hydride (NaH) (60% dispersion in oil) portion-wise.
-
Note: Gas evolution (
) will occur.[1] Ensure venting.
-
-
Equilibration: Stir at 0°C for 30 minutes. The solution will typically turn yellow/orange, indicating the formation of the indolyl anion.
-
Checkpoint: The anion formed here is stable. It will not undergo self-destruction or Cl-elimination at this stage.
-
-
Reaction: Add your electrophile (e.g., Alkyl Halide) slowly.[1] Warm to Room Temperature only after addition.
References
-
Indole Acidity & Substituent Effects
-
Nucleophilic Arom
) Mechanisms:- Source: Wikipedia, "Nucleophilic aromatic substitution". Explains the activation of aryl halides by ortho-EWGs (CF3) and the resistance of electron-rich rings.
-
Lithium-Halogen Exchange Risks
-
Trifluoromethyl Hydrolysis
Sources
Technical Support Center: Recrystallization of 6-Chloro-5-(trifluoromethyl)-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-chloro-5-(trifluoromethyl)-1H-indole. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 6-chloro-5-(trifluoromethyl)-1H-indole, offering explanations and actionable solutions.
Question: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solute comes out of solution above its melting point, forming a liquid instead of a solid crystalline lattice. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the compound or when the solution is cooled too rapidly.
Causality and Solutions:
-
High Initial Temperature: The temperature of the hot, saturated solution may be too high. To remedy this, try using a solvent with a lower boiling point.[1] A mixed solvent system can also be effective in lowering the overall boiling point.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Shielding the flask with a beaker can help to slow down the cooling process.
-
Supersaturation: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Impurity Effects: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.
Question: The purity of my recrystallized 6-chloro-5-(trifluoromethyl)-1H-indole is not improving. What are the likely causes and solutions?
Answer:
If recrystallization is not improving the purity of your compound, it is likely due to an inappropriate solvent choice or the presence of impurities with similar solubility profiles to your target compound.
Causality and Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either very soluble or insoluble at all temperatures.[2][3] You may need to perform a more thorough solvent screen to find the optimal solvent or solvent mixture. Given the polar nature of the N-H bond and the electron-withdrawing trifluoromethyl and chloro groups, a moderately polar solvent system is a good starting point.
-
Co-crystallization of Impurities: If an impurity has a very similar structure and solubility to your desired compound, it may co-crystallize. In this case, an alternative purification method like column chromatography may be necessary.[4]
-
Insufficient Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]
Question: I am experiencing low recovery of my compound after recrystallization. How can I improve the yield?
Answer:
Low recovery is a common trade-off for high purity in recrystallization.[6] However, several factors can be optimized to improve the yield without significantly compromising purity.
Causality and Solutions:
-
Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude material.[7] Always use the minimum amount of near-boiling solvent to fully dissolve the compound.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in loss of product.
-
Solubility in Cold Solvent: Your compound may have a relatively high solubility in the chosen solvent even at low temperatures.[7] If this is the case, a different solvent system where the compound is less soluble at cold temperatures is needed.
Frequently Asked Questions (FAQs)
What is the best starting point for selecting a recrystallization solvent for 6-chloro-5-(trifluoromethyl)-1H-indole?
A good starting point for a substituted indole like 6-chloro-5-(trifluoromethyl)-1H-indole would be a mixed solvent system. The indole moiety provides some polarity and hydrogen bonding capabilities, while the trifluoromethyl and chloro groups add to the molecule's overall polarity. A mixture of a polar solvent like ethanol or methanol with a non-polar solvent like hexanes or toluene, or with water, often provides the ideal solubility profile.[1][3][8] It is recommended to perform small-scale solubility tests with a range of solvents to determine the best option.
How can I induce crystallization if no crystals form after cooling?
If crystals do not form spontaneously, you can try the following techniques:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Reducing the volume of the solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. Then, allow it to cool again.
Can I use charcoal to decolorize my 6-chloro-5-(trifluoromethyl)-1H-indole solution?
Yes, activated charcoal can be used to remove colored impurities.[2] Add a small amount of charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired compound, potentially reducing the yield. Use the minimum amount necessary to achieve decolorization.
Recrystallization Protocol and Data
Standard Recrystallization Protocol for 6-chloro-5-(trifluoromethyl)-1H-indole
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., ethanol/water, toluene/hexanes).
-
Dissolution: Place the crude 6-chloro-5-(trifluoromethyl)-1H-indole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.
Recommended Solvent Systems and Temperature Profiles
| Solvent System | Ratio (v/v) | Dissolution Temperature (°C) | Crystallization Temperature (°C) | Expected Purity Improvement |
| Ethanol/Water | 3:1 to 5:1 | ~78 | 0-4 | Good to Excellent |
| Toluene/Hexanes | 1:2 to 1:4 | ~90-110 | 0-4 | Good |
| Dichloromethane/Hexanes | 1:3 to 1:5 | ~40 | 0-4 | Moderate to Good |
Note: These are starting recommendations and may require optimization for your specific sample.
Workflow and Troubleshooting Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 6-Chloroindoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the functionalization of the 6-chloro position in indole scaffolds.
Indoles are privileged structures in medicinal chemistry, but the 6-chloro derivative presents a unique dual-challenge in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): the high bond dissociation energy of the C-Cl bond and the catalyst-poisoning nature of the electron-rich, unprotected pyrrole ring. Below, we dissect the causality of these failures and provide self-validating protocols to overcome them.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does my 6-chloroindole fail to undergo cross-coupling while the 6-bromo analogue works perfectly under standard conditions? A: The failure is rooted in the thermodynamics of the oxidative addition step. The C-Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of the C-Br bond (~81 kcal/mol)[1]. Furthermore, the indole core is highly electron-rich. Because oxidative addition requires the palladium(0) center to insert into the carbon-halogen bond, an electron-rich aromatic ring reduces the electrophilicity of the C6 carbon, creating a high kinetic barrier for standard, less-active Pd catalysts (like Pd(PPh3)4 or Pd(OAc)2/PPh3)[1][2].
Q2: I increased the temperature and catalyst loading, but now I observe "catalyst blackout" (palladium black precipitation) and poor conversion. What is happening? A: You are likely experiencing catalyst poisoning driven by the unprotected N-H group of the indole. In the presence of a base, the free N-H group can coordinate strongly to the palladium center[3][4]. This forms an off-cycle, thermodynamically stable Pd-indolyl complex that sequesters the active catalyst, preventing it from re-entering the catalytic cycle[4]. Heating this inactive complex leads to thermal decomposition into inactive palladium black.
Q3: How do I overcome N-H catalyst poisoning without adding a protection/deprotection step to my synthetic route? A: The solution lies in the steric and electronic tuning of your ligand. You must use highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos, or SSPhos)[1][5].
-
Electronic effect: The electron-rich dicyclohexyl or di-tert-butyl groups accelerate the difficult oxidative addition into the C-Cl bond.
-
Steric effect: The massive steric bulk of the biaryl framework prevents the formation of off-cycle bis-ligated Pd complexes and sterically blocks the indole N-H from coordinating to the palladium center[1][4]. We highly recommend using preformed Generation 2 or 3 precatalysts (e.g., XPhos-Pd-G2) to ensure the rapid, quantitative generation of the active monoligated Pd(0) species[1][6].
Q4: What are the optimal base and solvent combinations for these reactions? A: Base selection is critical and depends on the coupling type:
-
Suzuki-Miyaura (C-C): Use weak bases like K3PO4 or K2CO3 in biphasic mixtures (e.g., 1,4-dioxane/H2O). Water is crucial for activating the boronic acid via a boronate intermediate. Recent advances even allow for aqueous coupling at physiological temperatures (37 °C) using water-soluble ligands like SSPhos[5].
-
Buchwald-Hartwig (C-N): Stronger bases are required, but standard bases like NaOtBu can cause side reactions with the indole N-H. LiHMDS (Lithium hexamethyldisilazide) is the preferred base for the amination of 6-chloroindoles, particularly when paired with specialized ligands like KITPHOS or biaryl monophosphines[7].
Part 2: Quantitative Data & Benchmarking
The following table summarizes the causal relationship between ligand/catalyst choice and the resulting reactivity of 6-chloroindole substrates.
| Substrate | Reaction Type | Catalyst / Ligand System | Base & Solvent | Temp | Yield | Ref |
| 6-Chloroindole | Suzuki (w/ PhB(OH)2) | Pd(OAc)2 / PPh3 | K2CO3, DMF | 100 °C | < 10% | [2] |
| 6-Chloroindole | Suzuki (w/ PhB(OH)2) | XPhos-Pd-G2 (1 mol%) | K3PO4, Dioxane/H2O | 100 °C | > 95% | [1][3] |
| 6-Chloroindole | Suzuki (w/ p-Tol-B(OH)2) | Na2PdCl4 / SSPhos | K2CO3, H2O/MeCN | 37 °C | > 85% | [5] |
| 6-Chloroindole | Amination (w/ Piperidine) | Pd2(dba)3 / KITPHOS | LiHMDS, THF | 65 °C | 70% | [7] |
| N-Me-6-Chloroindole | Decarboxylative Coupling | XPhos-Pd-G2 | K2CO3, Mesitylene | 150 °C | Poor* | [6] |
*Note: Decarboxylative coupling of electron-rich chloroindoles often suffers from competitive catalyst decomposition at high temperatures, requiring up to 20 mol% Pd to restore partial reactivity[6].
Part 3: Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling of Unprotected 6-Chloroindole
This self-validating protocol utilizes XPhos-Pd-G2 to bypass the high C-Cl activation barrier while preventing N-H poisoning[1][3].
Reagents & Materials:
-
6-Chloroindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos-Pd-G2 precatalyst (0.01 mmol, 1.0 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 4.0 mL)
-
Deionized H2O (degassed, 1.0 mL)
Step-by-Step Methodology:
-
Preparation: To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloroindole, arylboronic acid, XPhos-Pd-G2, and K3PO4.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. (Self-Validation Check: The solution should turn a clear, pale yellow as the precatalyst activates to Pd(0). If it turns black immediately, oxygen ingress has occurred).
-
Reaction: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 2 to 4 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS. The bulky XPhos ligand should prevent the formation of palladium black during this timeframe.
-
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the cross-coupled product.
Part 4: Mechanistic & Workflow Visualizations
Figure 1: Catalytic cycle of 6-chloroindole cross-coupling highlighting the N-H poisoning pathway.
Figure 2: Decision tree for troubleshooting low reactivity in 6-chloroindole cross-coupling.
References
- A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling... - nasc.ac.in -
- An expedient, mild and aqueous method for Suzuki–Miyaura diversific
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - mit.edu -
- Combined Experimental and Computational Mechanistic Investigation of the Palladium Catalyzed Decarboxyl
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - scispace.com -
- Iron catalysis for the synthesis of ligands: exploring the products of hydrophosphination...
- Efficient Pd-Catalyzed Amin
Sources
- 1. nasc.ac.in [nasc.ac.in]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. scispace.com [scispace.com]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
storage and handling precautions for 6-chloro-5-(trifluoromethyl)-1H-indole
Technical Support Center: Compound Handling Guide Ticket ID: TSC-IND-2024-0089 Subject: Storage, Stability, and Handling Protocols for 6-chloro-5-(trifluoromethyl)-1H-indole Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You have requested a technical guide for 6-chloro-5-(trifluoromethyl)-1H-indole . This compound belongs to the class of halogenated trifluoromethylindoles, widely used as scaffolds in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability.
Critical Note on Isomerism: While this guide focuses on the 6-chloro-5-(trifluoromethyl) isomer, the physicochemical properties and safety protocols are chemically homologous to its isomer 5-chloro-6-(trifluoromethyl)-1H-indole (CAS 1186404-60-3) . Always verify the specific CAS number on your Certificate of Analysis (CoA) before experimentation.
Module 1: Storage & Stability (The "Cold Chain" Protocol)
Q: What are the absolute critical storage parameters to prevent degradation? A: This compound is susceptible to oxidative degradation and potential photolysis due to the electron-rich indole core.
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>6 months), store at -20°C .
-
Atmosphere: Hygroscopic potential is low, but oxidation is a risk. Store under an inert atmosphere (Argon or Nitrogen ) if the seal is broken.
-
Light: Photosensitive. Must be stored in amber glass vials or wrapped in aluminum foil.
Q: My compound has turned from off-white to a pinkish/brown color. Is it still usable? A: Indoles are notorious for "pinking" due to the formation of oxidation products (indoxyls/indigo-like oligomers) upon exposure to air and light.
-
Slight discoloration: Likely surface oxidation (<1% impurity). Purify via recrystallization or silica plug filtration before sensitive biological assays.
-
Deep brown/black: Significant degradation. Check purity via LC-MS. If purity is <95%, discard.
Visual Guide: Compound Integrity Assessment
Figure 1: Decision matrix for assessing compound quality based on visual inspection.
Module 2: Handling & Safety (The "Barrier" Protocol)
Q: What are the specific health hazards I should be aware of? A: Based on the GHS classification of analogous halogenated indoles, treat this compound as an Irritant .
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.
Q: Can I weigh this on an open bench? A: No. While not highly volatile, the trifluoromethyl group can enhance lipophilicity, potentially increasing skin absorption.
-
Engineering Control: Weigh only inside a certified Chemical Fume Hood .
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
Q: Are there incompatible chemicals? A: Yes. Avoid contact with Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids . The electron-rich indole ring can react violently or polymerize under these conditions.
Module 3: Experimental Preparation (The "Solution" Protocol)
Q: What is the best solvent for preparing a stock solution? A: The trifluoromethyl and chloro substituents significantly reduce water solubility.
-
Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Solubility Limit: Typically ~20-50 mg/mL in DMSO.
-
Alternative: Methanol or Ethanol (for chemical synthesis, not recommended for long-term stock storage due to evaporation).
Q: How do I prepare a 10 mM stock solution for biological screening? A: Follow this anhydrous protocol to maximize stability.
Protocol: Anhydrous Stock Preparation
-
Calculate: Determine the mass required (MW ≈ 219.59 g/mol ).
-
Example: To make 1 mL of 10 mM solution, weigh 2.2 mg .
-
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation.
-
Dissolve: Add high-grade anhydrous DMSO. Vortex for 30 seconds.
-
Aliquot: Dispense into single-use amber vials (e.g., 20 µL aliquots) to avoid freeze-thaw cycles.
-
Store: Freeze at -20°C or -80°C.
Visual Guide: Solubilization Workflow
Figure 2: Step-by-step workflow for preparing stable stock solutions.
Physicochemical Data Summary
| Property | Specification | Notes |
| Molecular Weight | ~219.59 g/mol | Based on formula C₉H₅ClF₃N |
| Appearance | Off-white to pale beige solid | Darkens upon oxidation |
| Solubility (Water) | Negligible | Do not use aqueous buffers for stock |
| Solubility (DMSO) | High (>20 mg/mL) | Recommended for bio-assays |
| Flash Point | N/A (Solid) | Combustible at high temps |
| LogP (Predicted) | ~3.8 | Highly lipophilic |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 6-(Trifluoromethyl)indole. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 5-Chloro-6-(trifluoromethyl)-1H-indole. Retrieved from
-
Apollo Scientific. (2023). Handling and Storage of Trifluoromethyl Indoles. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 6-chloro-5-fluoro-1H-indole (Analogous Structure). National Library of Medicine. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 6-chloro-5-(trifluoromethyl)-1H-indole
In modern pharmaceutical drug development and agrochemical synthesis, halogenated heterocycles are critical pharmacophores. 6-chloro-5-(trifluoromethyl)-1H-indole presents a unique analytical challenge due to its dense substitution pattern and the presence of both chlorine and a trifluoromethyl (-CF3) group on the benzene ring.
As a Senior Application Scientist, I frequently evaluate the efficacy of different analytical platforms for structural elucidation. This guide provides an in-depth comparison between High-Field NMR (600 MHz) and modern Benchtop NMR (80 MHz) for the analysis of this specific indole derivative, detailing the causality behind experimental choices and providing self-validating protocols to ensure data integrity [1].
Molecular Profile & Analytical Causality
The substitution pattern of 6-chloro-5-(trifluoromethyl)-1H-indole dictates its nuclear magnetic resonance behavior. Understanding the physical causality behind these signals is essential for accurate interpretation:
-
Deshielding Effects: The highly electronegative -CF3 group at C-5 and the -Cl atom at C-6 withdraw electron density from the aromatic ring, significantly deshielding the remaining protons (H-4 and H-7), pushing their chemical shifts downfield (7.5–8.5 ppm).
-
Heteronuclear Spin-Spin Coupling (
): The fluorine nucleus ( ) is spin-½ with 100% natural abundance. The three equivalent fluorine atoms in the -CF3 group couple to the ortho proton (H-4) through four bonds. According to the multiplicity rule, this splits the H-4 signal into a fine quartet. Because this is a long-range interaction, the coupling constant is small ( Hz). -
Solvent-Induced Line Sharpening: Indoles possess an acidic N-H proton. In non-polar solvents like CDCl3, this proton undergoes intermediate chemical exchange, broadening the signal into the baseline. By utilizing DMSO-d6, the solvent acts as a strong hydrogen-bond acceptor, locking the N-H proton in place. This slows the exchange rate, yielding a sharp, quantifiable peak [2].
Figure 1: Spin-spin coupling network demonstrating key proton-proton and fluorine-proton interactions.
Platform Comparison: High-Field vs. Benchtop NMR
The choice of NMR platform directly dictates the level of structural detail resolved. High-field systems utilize superconducting magnets, whereas benchtop systems rely on permanent Halbach magnet arrays [3].
| Performance Metric | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Impact on 6-chloro-5-(CF3)-1H-indole Analysis |
| Spectral Dispersion | 600 Hz / ppm | 80 Hz / ppm | High-field easily separates overlapping aromatic signals. |
| Resolution of H-4 | Resolves fine | Broadened singlet | Benchtop lacks the digital resolution to show the 1.5 Hz CF3 coupling. |
| Sensitivity (LOD) | < 1 mg | ~ 10-15 mg | Benchtop requires higher sample concentration to achieve adequate S/N. |
| Throughput & Access | Low (Core facility queue) | High (On-demand in lab) | Benchtop allows rapid, in-fume-hood reaction monitoring. |
| Primary Use Case | De novo structural elucidation | Routine QA/QC & Purity | Use high-field for initial characterization; benchtop for batch release. |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints. If a checkpoint fails, the operator must halt and correct the system before proceeding.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15.0 mg of 6-chloro-5-(trifluoromethyl)-1H-indole.
-
Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic susceptibility.
Phase 2: Acquisition & Validation
-
Lock and Shim (Validation Checkpoint 1): Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming. Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d6 peak (2.50 ppm). Do not proceed unless FWHM < 1.0 Hz (High-Field) or < 2.0 Hz (Benchtop).
-
Parameter Setup:
-
Pulse Angle: 30° (Ensures rapid T1 relaxation recovery).
-
Relaxation Delay (D1): 4.0 seconds. (Critical for quantitative integration of the quaternary-adjacent H-4 and H-7 protons).
-
Transients (Scans): 16 scans for 600 MHz; 64 scans for 80 MHz.
-
-
Acquisition: Execute the 1H standard pulse sequence (zg30).
Phase 3: Processing & Calibration
-
Apodization: Apply an Exponential Window Function. Use Line Broadening (LB) = 0.3 Hz for high-field data to preserve the
coupling, and LB = 0.5 Hz for benchtop data to maximize Signal-to-Noise (S/N). -
Fourier Transform & Phasing: Perform FT and manually apply zero-order and first-order phase corrections until all peaks are purely absorptive.
-
Integration (Validation Checkpoint 2): Reference the TMS peak to 0.00 ppm. Select the isolated H-7 singlet (~7.65 ppm) and set its integral strictly to 1.00 . Self-Validation: All other aromatic signals (H-4, H-2, H-3) must integrate between 0.95 and 1.05. If they deviate, T1 relaxation was incomplete, and the D1 delay must be increased.
Figure 2: Comparative NMR analytical workflow for structural elucidation and quality control.
Quantitative Data Summary
The following table summarizes the expected high-resolution 1H NMR spectral data for 6-chloro-5-(trifluoromethyl)-1H-indole in DMSO-d6. Note that on an 80 MHz benchtop system, the H-4 quartet will likely collapse into a broad singlet.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( | Integration | Structural Rationale |
| H-1 (N-H) | ~ 11.55 | Broad Singlet (br s) | N/A | 1H | Highly deshielded; stabilized by DMSO-d6 hydrogen bonding. |
| H-4 | ~ 8.05 | Quartet (q) | 1H | Ortho to the -CF3 group; split by three equivalent | |
| H-7 | ~ 7.65 | Singlet (s) | N/A | 1H | Ortho to the -Cl atom; isolated from adjacent protons. |
| H-2 | ~ 7.45 | Multiplet (m) | 1H | Pyrrole ring proton; couples with H-3 and weakly with H-1. | |
| H-3 | ~ 6.55 | Multiplet (m) | 1H | Pyrrole ring proton; couples with H-2. |
Conclusion & Recommendations
For the rigorous structural verification of 6-chloro-5-(trifluoromethyl)-1H-indole, High-Field NMR (≥ 400 MHz) remains the gold standard. It is the only platform capable of resolving the diagnostic
However, once the primary structure is validated, Benchtop NMR (80 MHz) serves as a highly efficient, cost-effective alternative for downstream workflows. Because the H-7 singlet and the pyrrole protons (H-2, H-3) remain distinctly resolved even at lower field strengths, benchtop systems are perfectly suited for routine batch release, purity assays, and reaction monitoring in pharmaceutical manufacturing environments.
References
-
Technology Networks. "Benchtop NMR Breaks New Ground." Analysis & Separations. Available at:[Link]
-
PubMed (National Institutes of Health). "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." Forensic Science International. Available at:[Link]
-
News-Medical. "Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays." Life Sciences White Papers. Available at:[Link]
Publish Comparison Guide: 6-Chloro-5-(trifluoromethyl)-1H-indole in SAR Studies
The following guide provides an in-depth technical analysis of 6-chloro-5-(trifluoromethyl)-1H-indole , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The "Privileged" Scaffold
In the landscape of modern drug discovery, the indole core remains a "privileged structure" due to its ability to mimic peptide backbones and interact with diverse biological targets (kinases, GPCRs, ion channels). Among the substituted variants, 6-chloro-5-(trifluoromethyl)-1H-indole represents a high-value pharmacophore.
This specific substitution pattern—combining a lipophilic, electron-withdrawing trifluoromethyl group at C5 with a halogen at C6—offers a unique balance of metabolic stability and hydrophobic engagement . Unlike the more common 5-fluoro or 5-chloro analogs, the 5-CF₃/6-Cl motif significantly alters the electronic landscape of the pyrrole ring, modulating hydrogen bond donor acidity (N1-H) and reducing oxidative liability at the typically vulnerable 5 and 6 positions.
This guide objectively compares this scaffold against standard alternatives, providing synthetic protocols and SAR logic to justify its inclusion in your library.
Comparative Technical Analysis
To understand the utility of 6-chloro-5-(trifluoromethyl)-1H-indole (Compound A ), we compare it with two standard industry baselines: 5-chloro-6-fluoroindole (Compound B ) and 5,6-dichloroindole (Compound C ).
Physicochemical & Electronic Profile
The introduction of a trifluoromethyl group at C5 has a profound effect on the lipophilicity and electron density of the indole core.
| Feature | Compound A (6-Cl-5-CF₃) | Compound B (5-Cl-6-F) | Compound C (5,6-Cl₂) | Impact on SAR |
| Hammett σ (Total) | High (σ_p ≈ 0.54 + 0.23) | Medium | High | Stronger electron withdrawal increases N1-H acidity (pKa ↓), strengthening H-bonds with receptor carbonyls. |
| Lipophilicity (cLogP) | ~ 3.8 - 4.1 | ~ 2.9 - 3.1 | ~ 3.2 - 3.4 | Higher lipophilicity improves membrane permeability and BBB penetration but requires formulation care. |
| Metabolic Stability | Excellent | Good | Very Good | The C-F bond in CF₃ is metabolically inert. Blocking both C5 and C6 prevents P450 hydroxylation. |
| Steric Bulk (VDW) | High (CF₃ ~ 58 ų) | Low (F ~ 6 ų) | Medium (Cl ~ 22 ų) | The bulky CF₃ group at C5 can induce conformational locking or fill large hydrophobic pockets. |
Mechanism of Action Advantages
-
Enhanced H-Bonding: The strong electron-withdrawing nature of the 5-CF₃ group pulls electron density from the pyrrole nitrogen. This lowers the pKa of the N-H, making it a more potent hydrogen bond donor—critical for targets like NNRTIs (HIV) or CRTH2 antagonists where the indole NH anchors the molecule.
-
Metabolic Blockade: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the most accessible positions (C5/C6). By substituting both with metabolically robust groups (Cl and CF₃), the "soft spot" is effectively armored, extending half-life (
).
Experimental Protocols
Synthesis: Regioselective Fisher Indole Route
Direct electrophilic substitution on the indole ring often yields mixtures. The most reliable route to 6-chloro-5-(trifluoromethyl)-1H-indole is the Fisher Indole Synthesis using a specific hydrazine precursor. This method ensures correct regiochemistry driven by steric factors.
Precursor: 3-chloro-4-(trifluoromethyl)phenylhydrazine.
Workflow:
-
Hydrazone Formation: Condensation of hydrazine with ethyl pyruvate.
-
Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement.
-
Hydrolysis & Decarboxylation: Removal of the ester/acid moiety to yield the parent indole.
Step-by-Step Protocol
-
Preparation of Hydrazone:
-
Dissolve 3-chloro-4-(trifluoromethyl)phenylhydrazine (1.0 eq) in Ethanol (10 mL/g).
-
Add Ethyl Pyruvate (1.1 eq) and a catalytic amount of Acetic Acid (5 drops).
-
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Concentrate in vacuo to obtain the crude hydrazone.
-
-
Fischer Cyclization (The Critical Step):
-
Dissolve crude hydrazone in Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene.
-
Heat to 100°C (PPA) or Reflux (Toluene/pTSA) for 4–6 hours.
-
Note: Cyclization preferentially occurs at the less hindered ortho position (C6 of the hydrazine, adjacent to H) rather than C2 (adjacent to Cl), yielding the 6-chloro-5-CF₃ isomer.
-
Pour into ice water, extract with EtOAc, and purify by column chromatography to isolate Ethyl 6-chloro-5-(trifluoromethyl)-1H-indole-2-carboxylate .
-
-
Hydrolysis & Decarboxylation:
-
Hydrolysis: Treat ester with NaOH (2M, aq) in MeOH/THF (1:1) at 60°C for 2h. Acidify to precipitate the carboxylic acid.
-
Decarboxylation: Suspend the dry acid in Quinoline with Copper powder (0.1 eq).
-
Heat to 200°C (microwave or sand bath) for 30–60 mins.
-
Cool, dilute with ether, wash with dilute HCl (to remove quinoline), and purify by silica gel chromatography (Hexane:EtOAc 9:1).
-
Expected Yield: 40–60% over 3 steps. Characterization:
-
1H NMR (DMSO-d6): Distinct singlets for C4-H and C7-H due to lack of coupling partners on the benzene ring.
-
19F NMR: Single peak for -CF₃ group (~ -60 ppm).
Visualizations
SAR Logic Map
This diagram illustrates the structural logic behind selecting the 6-chloro-5-(trifluoromethyl) scaffold.
Caption: Structural-Activity Relationship (SAR) map detailing the physicochemical impacts of the 5-CF₃/6-Cl substitution pattern.
Synthesis Workflow
The regioselective pathway from hydrazine to the final indole.
Caption: Step-by-step synthetic workflow emphasizing the critical regioselective cyclization step.
References
-
Reddy, P. S., et al. (2011). Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal. Link
-
Popowycz, F., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. MDPI Molecules. Link
-
Tuley, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Link
-
ChemSrc Database . (2024). 6-Chloro-5-(trifluoromethyl)indole-3-carbaldehyde Properties and Suppliers. Link
Comparative Solid-State & Performance Guide: 6-Chloro-5-(trifluoromethyl)-1H-indole
Executive Summary: The "Metabolic Fortress" Scaffold
6-Chloro-5-(trifluoromethyl)-1H-indole (CAS: 1186404-60-3) represents a high-value pharmacophore in modern drug design. Unlike simple indole derivatives, this disubstituted scaffold offers a dual-mechanism "metabolic fortress." The strategic placement of a trifluoromethyl group (
This guide provides a technical analysis of its solid-state properties, a predictive crystal structure model based on analog data, and a rigorous protocol for its characterization.
Structural Analysis & Predictive Solid-State Modeling
As of the current scientific record, the specific single-crystal X-ray diffraction (SCXRD) structure for 6-chloro-5-(trifluoromethyl)-1H-indole remains proprietary or unpublished in open repositories (CSD/PDB). However, by analyzing the crystallographic data of its closest analogs—5-(trifluoromethyl)indole and 6-chloroindole —we can construct a high-confidence predictive model for its solid-state behavior.
Comparative Crystal Lattice Metrics (Experimental vs. Predicted)
| Property | 5-(Trifluoromethyl)indole (Analog A) | 6-Chloroindole (Analog B) | 6-Chloro-5-(trifluoromethyl)indole (Target) |
| Crystal System | Orthorhombic (Predicted) | Monoclinic ( | Predicted: Monoclinic / Triclinic |
| Space Group | Predicted: | ||
| Packing Motif | N-H... | N-H... | Predicted: Lipophilic Sheets (Fluorous segregation) |
| Melting Point | 67-70 °C | 89-91 °C | Predicted: 105-115 °C |
| Calculated Density | ~1.37 g/cm³ | ~1.35 g/cm³ | Predicted: >1.45 g/cm³ |
The "Fluorous Shield" Effect
The introduction of the bulky
-
Disrupted H-Bonding: Unlike simple indoles that form "herringbone" structures via N-H...
interactions, the 5,6-disubstitution forces the molecules to slip-stack. -
Halogen Bonding: The Chlorine at C6 is activated by the electron-withdrawing
at C5, increasing the -hole magnitude on the chlorine. This enhances the probability of C-Cl...N or C-Cl...F halogen bonds in the crystal lattice.
Performance Comparison: Metabolic & Physicochemical
The primary utility of this scaffold lies in its resistance to oxidative metabolism. The following table compares its performance against standard alternatives.
Table 1: Physicochemical & Metabolic Performance Matrix
| Metric | Indole (Parent) | 5-(Trifluoromethyl)indole | 6-Chloroindole | 6-Chloro-5-(trifluoromethyl)indole |
| Lipophilicity (cLogP) | 2.14 | 3.19 | 2.95 | 3.85 (High) |
| Metabolic Liability (C5) | High (Hydroxylation) | Blocked (Stable) | High | Blocked (Stable) |
| Metabolic Liability (C6) | High (Hydroxylation) | High | Blocked (Stable) | Blocked (Stable) |
| Electronic Effect ( | 0.00 | +0.54 (EWG) | +0.23 (EWG) | +0.77 (Strong EWG) |
| Acidity (NH | ~16.2 | ~15.5 | ~15.9 | ~14.8 (Most Acidic) |
Key Insight: The target molecule is significantly more acidic than the parent indole due to the combined electron-withdrawing nature of Cl and CF3. This makes the N-H proton a better hydrogen bond donor, potentially strengthening target protein binding interactions.
Visualizing the Metabolic Advantage
The diagram below illustrates how the 6-chloro-5-(trifluoromethyl) substitution pattern effectively "caps" the primary sites of Cytochrome P450 (CYP) oxidation, forcing the enzyme to target less favorable positions or reducing clearance rates entirely.
Figure 1: Mechanism of metabolic stabilization.[1] The disubstitution pattern prevents hydroxylation at the most reactive C5/C6 positions.
Experimental Protocol: Crystallization & Characterization
Since the crystal structure is not in the public domain, researchers must generate it de novo. This protocol is designed to overcome the high lipophilicity of the compound.
Phase 1: Solvent Screening (The "Anti-Solvent" Method)
Because the compound is highly lipophilic (cLogP ~3.85), standard evaporation from methanol often yields amorphous powder. Use this Slow Diffusion Protocol :
-
Dissolution: Dissolve 20 mg of 6-chloro-5-(trifluoromethyl)-1H-indole in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure complete dissolution.
-
Layering: Carefully layer 1.5 mL of Hexane or Pentane on top of the denser DCM solution. Do not mix.
-
Incubation: Seal the vial with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment.
-
Harvest: X-ray quality prisms should form at the interface within 48-72 hours.
Phase 2: Single Crystal X-Ray Diffraction (SCXRD) Workflow
Figure 2: Recommended workflow for solving the crystal structure, highlighting the critical check for CF3 rotational disorder.
Critical Refinement Note:
The
-
Look for electron density smeared in a torus shape around the C5-C(F3) bond.
-
Model the disorder using a split-site model (e.g., two orientations rotated by 60°) if thermal ellipsoids are elongated.
References
-
Sigma-Aldrich. (2025).[2] 5-Chloro-6-(trifluoromethyl)-1H-indole Product Specification. Link
-
PubChem. (2025).[3] Compound Summary: 6-Chloro-5-fluoro-1H-indole (Analog Data). National Library of Medicine. Link
-
BenchChem. (2025).[1][4] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Link[4]
-
Miyagawa, M., et al. (2018). X-ray crystal analyses of indole-substituted α-trifluoromethylated amines. ResearchGate. Link
-
Ye, Y., et al. (2018).[5] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation. Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]
- 3. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Chloro-5-(trifluoromethyl)-1H-indole
Executive Summary & Chemical Hazard Profiling
6-Chloro-5-(trifluoromethyl)-1H-indole is a high-value pharmacophore often used in kinase inhibitor development.[1][2] While the indole core suggests standard organic waste procedures, the presence of the trifluoromethyl (-CF3) and chloro (-Cl) groups dictates a stricter disposal pathway.[1]
The Critical Risk: Standard incineration of this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1] If this waste is misclassified as "Non-Halogenated Organic," it can corrode standard incinerator heat exchangers and bypass flue gas scrubbers, leading to toxic emissions and regulatory fines.[2]
Chemical Hazard Data Table
| Parameter | Specification |
| Chemical Name | 6-Chloro-5-(trifluoromethyl)-1H-indole |
| CAS Number | 1056477-98-3 (or isomer analogs) |
| Molecular Formula | |
| Physical State | Solid (typically off-white to yellow powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral) |
| Waste Class | Halogenated Organic (RCRA / CLP) |
| Thermal Decomp. | HF (Highly Corrosive) , HCl, NOx, CO, |
| Incompatibility | Strong Oxidizers, Strong Acids, Acid Chlorides |
Pre-Disposal Stabilization & Segregation[1]
Before removing the waste from the fume hood, you must stabilize the material. The protocol differs based on the waste's physical state.
A. Solid Waste (Pure Compound or Precipitate)[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Segregation: Do NOT mix with silica gel waste unless the silica is also contaminated with halogenated solvents.[1]
-
Labeling: Mark clearly as "Solid Waste - Halogenated Organic - Toxic." Explicitly write "Contains Fluorine/Chlorine" to alert disposal vendors.[1]
B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
-
Solvent Check: If the compound is dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol), the entire mixture must now be classified as Halogenated Waste because of the solute.[2]
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic (common in indole synthesis workups), neutralize carefully with Sodium Bicarbonate (
) before bottling to prevent pressure buildup.[1][2] -
Container: Use an HDPE carboy or coated glass amber bottle.
-
Venting: Use a vented cap if there is any risk of slow off-gassing.[1]
Disposal Workflow & Decision Logic
The following diagram illustrates the decision logic for disposing of 6-chloro-5-(trifluoromethyl)-1H-indole. This workflow ensures compliance with EPA (US) and ECHA (EU) standards for halogenated waste streams.
Figure 1: Decision tree for segregating fluorinated indole waste. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.[1]
Technical Rationale: Why "Halogenated" Matters
As scientists, we must understand the downstream impact of our waste.
-
The Dilution Fallacy: A common error is disposing of this compound in "General Organic" waste because it is an indole.[1] However, EPA regulations (RCRA) and European waste codes often dictate that if a waste stream contains >1% halogenated compounds (or even less depending on the permit), the entire stream is regulated as halogenated [1].[2]
-
Incineration Chemistry:
-
Fluorinated Organics: The C-F bond is one of the strongest in organic chemistry (
). Complete destruction often requires temperatures .[1] -
Scrubber Necessity: Combustion generates HF:
Without specific caustic scrubbers (e.g., Calcium Hydroxide injection), HF gas is released, which is highly toxic and regulated [2].[1][2]
Emergency Procedures: Spill Management
Scenario: You drop a 5g bottle of solid 6-chloro-5-(trifluoromethyl)-1H-indole on the lab floor.
-
Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area and ensure the fume hood sash is up to maximize air exchange.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (or half-mask) if dust is visible in the air.[1][2]
-
Dry Clean-up (Preferred):
-
Wet Decontamination:
-
Once the bulk solid is removed, wipe the surface with a soap/water solution.
-
Dispose of all paper towels and gloves used in this process into the Solid Hazardous Waste bin [3].[1]
-
References
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Codes: F-List (Halogenated Solvents) and Characteristic Wastes."[1] RCRA Regulations.[1][4][5] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[1] Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
